molecular formula C10H12ClNO B1402994 Azetidin-3-yl(phenyl)methanone hydrochloride CAS No. 1425334-92-4

Azetidin-3-yl(phenyl)methanone hydrochloride

Numéro de catalogue: B1402994
Numéro CAS: 1425334-92-4
Poids moléculaire: 197.66 g/mol
Clé InChI: FJMRXYALHMCNFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azetidin-3-yl(phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl(phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

azetidin-3-yl(phenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-10(9-6-11-7-9)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMRXYALHMCNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of Azetidin-3-yl(phenyl)methanone hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Azetidin-3-yl(phenyl)methanone Hydrochloride and its Analogs

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles of drug candidates.[1] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, ranging from central nervous system (CNS) modulators to potent antibacterial and anticancer agents.[1][2]

Azetidin-3-yl(phenyl)methanone hydrochloride, the subject of this guide, possesses key structural features that suggest several potential mechanisms of action. The azetidine ring provides a rigid core, while the phenylmethanone (benzoyl) group introduces a potential site for interaction with biological targets through hydrogen bonding, hydrophobic interactions, and pi-stacking. The hydrochloride salt form enhances its aqueous solubility, making it amenable to in vitro biological assays. Based on the activities of structurally related compounds, potential therapeutic applications for this molecule could lie in oncology, neuropharmacology, or inflammatory diseases.[2][4][5] This guide provides a hypothesis-driven framework and detailed experimental protocols for the in vitro elucidation of its mechanism of action.

Hypothesis-Driven Target Identification

Given the absence of specific literature on Azetidin-3-yl(phenyl)methanone hydrochloride, a rational approach to uncovering its mechanism of action is to formulate and test several hypotheses based on the known activities of compounds containing the azetidine or phenyl ketone substructures.

Hypothesis 1: Inhibition of Monoamine Oxidases (MAOs)

Rationale: The core structure of Azetidin-3-yl(phenyl)methanone hydrochloride bears resemblance to known inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Many CNS-active compounds, including antidepressants and neuroprotective agents, function by inhibiting these enzymes.[6] The phenyl group and the nitrogen-containing ring are common features in MAO inhibitors.

Hypothesis 2: Modulation of Monoamine Transporters (DAT, SERT, NET)

Rationale: The structure can be viewed as a constrained analog of phenylethylamine, a common pharmacophore for ligands of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] Inhibition of these transporters is a well-established mechanism for antidepressants and psychostimulants.

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs)

Rationale: The azetidine scaffold is present in several FDA-approved drugs that target GPCRs.[1] For instance, azetidine-containing compounds have been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCHr1) and various dopamine receptors.[2][8] The rigid structure of the azetidine ring can provide a defined orientation of the phenylmethanone group for optimal receptor binding.

Hypothesis 4: Anticancer Activity via Cell Cycle Arrest and Apoptosis

Rationale: Numerous azetidinone (a related class with a carbonyl group in the ring) derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms often involve the induction of cell cycle arrest and apoptosis.[9] It is plausible that Azetidin-3-yl(phenyl)methanone hydrochloride could exert similar antiproliferative effects.

In Vitro Experimental Workflows for Mechanism of Action Studies

This section provides detailed, step-by-step protocols for testing the aforementioned hypotheses.

Elucidating Monoamine Oxidase (MAO) Inhibition

A fluorometric assay is a sensitive method to determine the inhibitory activity of the compound against MAO-A and MAO-B.[10][11] The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.[11]

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., p-tyramine)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent (or a similar fluorogenic probe)

    • Azetidin-3-yl(phenyl)methanone hydrochloride (test compound)

    • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

    • In a 96-well plate, add 50 µL of the diluted test compound or control to the appropriate wells. Include wells with buffer only for the no-inhibitor control.

    • Add 25 µL of the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Prepare a detection solution containing the MAO substrate, HRP, and Amplex Red in assay buffer.

    • Initiate the reaction by adding 25 µL of the detection solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

  • Enzyme Kinetics:

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the test compound.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on Vmax and Km.[12]

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound & Controls Add_Compound Add Compound/Controls to 96-well Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare MAO-A/MAO-B Enzyme Solutions Add_Enzyme Add Enzyme & Pre-incubate (15 min) Enzyme_Prep->Add_Enzyme Detection_Mix Prepare Detection Mix (Substrate, HRP, Amplex Red) Start_Reaction Add Detection Mix to Initiate Reaction Detection_Mix->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Incubate Incubate (30-60 min, 37°C) Start_Reaction->Incubate Read_Fluorescence Read Fluorescence (Ex/Em: 545/590 nm) Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Values (Non-linear Regression) Calculate_Inhibition->Determine_IC50 Kinetics Perform Kinetic Studies (Lineweaver-Burk Plot) Determine_IC50->Kinetics Transporter_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed Transfected HEK293 Cells in 96-well Plate Grow_Cells Grow to Confluence Seed_Cells->Grow_Cells Wash_Cells Wash Cells with KHB Grow_Cells->Wash_Cells Pre_Incubate Pre-incubate with Test Compound/Controls Wash_Cells->Pre_Incubate Initiate_Uptake Add Radiolabeled Substrate to Start Uptake Pre_Incubate->Initiate_Uptake Incubate_Uptake Incubate (1-5 min) Initiate_Uptake->Incubate_Uptake Terminate_Uptake Wash with Ice-Cold KHB Incubate_Uptake->Terminate_Uptake Lyse_Cells Lyse Cells (1% SDS) Terminate_Uptake->Lyse_Cells Measure_Radioactivity Scintillation Counting Lyse_Cells->Measure_Radioactivity Calc_Inhibition Calculate % Inhibition of Specific Uptake Measure_Radioactivity->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Sources

Thermodynamic Profiling and Chemical Behavior of Azetidin-3-yl(phenyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher sp³ character in modern drug discovery has positioned azetidines as critical structural motifs. By acting as rigidified, metabolically stable alternatives to piperidines and pyrrolidines, azetidines offer unique conformational vectors for pharmacophore presentation[1]. However, the inherent ring strain of the four-membered nitrogen heterocycle introduces significant challenges regarding thermal stability and handling.

This technical guide provides an in-depth analysis of Azetidin-3-yl(phenyl)methanone hydrochloride , detailing its physicochemical properties, thermodynamic stability, and the causality behind standard handling protocols. Designed for drug development professionals, this whitepaper establishes self-validating workflows for thermal hazard assessment and synthetic manipulation.

Physicochemical Profiling and Structural Causality

Azetidin-3-yl(phenyl)methanone hydrochloride is a bifunctional building block featuring a highly strained azetidine ring conjugated to an electron-withdrawing benzoyl group.

Quantitative Data Summary

The following table summarizes the fundamental chemical properties of the compound, essential for stoichiometric calculations and initial hazard assessments.

PropertyValue
Chemical Name Azetidin-3-yl(phenyl)methanone hydrochloride
CAS Registry Number 1425334-92-4[2][3]
Molecular Formula C₁₀H₁₂ClNO (Neutral: C₁₀H₁₁NO + HCl)[2]
Molecular Weight 197.66 g/mol [2]
Monoisotopic Mass (Neutral) 161.08406 Da[4]
Physical State Solid (Crystalline Powder)
Structural & Electronic Causality

The four-membered azetidine ring possesses internal bond angles of approximately 90°, deviating significantly from the ideal 109.5° of sp³ hybridized carbon and nitrogen atoms. This deviation results in a high inherent ring strain (approximately 107 kJ/mol).

Why formulate as a hydrochloride salt? If left as a free base, the secondary amine of the azetidine ring is highly nucleophilic. The combination of high nucleophilicity and high ring strain creates a thermodynamic vulnerability: intermolecular nucleophilic attack can trigger auto-polymerization via ring-opening. Protonation of the amine to form the hydrochloride salt neutralizes its nucleophilicity, drastically increasing the shelf-life and ambient stability of the compound. Furthermore, the electron-withdrawing nature of the adjacent benzoyl group inductively stabilizes the ring by reducing electron density at the C3 position, though the primary stabilization comes from the salt formation.

Thermal Stability and Degradation Kinetics

Understanding the thermal boundaries of azetidine derivatives is non-negotiable for safe scale-up. Quantum mechanical evaluations of thermal hazards indicate that azetidine hydrochlorides can undergo highly exothermic decomposition. For instance, generic azetidine hydrochlorides can decompose with an energy release of ~820 J/g at onset temperatures as low as 71 °C[5].

Degradation Mechanism

When subjected to thermal stress exceeding its stability threshold, Azetidin-3-yl(phenyl)methanone hydrochloride undergoes a predictable degradation cascade:

  • Thermal Desolvation/Dehydrohalogenation: The input of thermal energy overcomes the ionic lattice energy, leading to the dissociation and volatilization of HCl gas.

  • Exothermic Ring-Opening: The newly formed free base, now possessing a nucleophilic nitrogen, undergoes rapid, strain-relieving ring-opening. This step is highly exothermic.

  • Polymerization: The ring-opened intermediates rapidly polymerize into intractable tars.

G A Azetidin-3-yl(phenyl)methanone HCl (Stable Salt) B Thermal Stress (Heat Input) A->B C HCl Dissociation (Free Base Formation) B->C D Exothermic Ring-Opening (Relief of Strain) C->D E Polymerization & Degradation Products D->E

Thermal degradation pathway of Azetidin-3-yl(phenyl)methanone HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, any analytical or synthetic procedure involving strained heterocycles must include internal validation mechanisms.

Protocol 1: Controlled Thermal Stress Testing (TGA/DSC)

This protocol determines the exact onset temperature of decomposition ( Tonset​ ) and the enthalpy of decomposition ( ΔHd​ ) to establish safe operating temperatures.

Rationale & Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is utilized. We use a nitrogen atmosphere to prevent oxidative degradation from masking the intrinsic thermal decomposition of the molecule. A heating rate of 10 °C/min is chosen as the industry standard to balance resolution with the prevention of thermal lag.

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Run a high-purity Indium standard to calibrate the DSC cell for temperature and enthalpy. The melting point must read 156.6 °C ± 0.2 °C.

  • Sample Preparation: Weigh exactly 2.0 - 5.0 mg of Azetidin-3-yl(phenyl)methanone hydrochloride into a pre-tared aluminum crucible. Why Aluminum? It provides excellent thermal conductivity and remains inert up to 600 °C.

  • Baseline Establishment: Run an empty aluminum crucible under identical conditions to establish a baseline. Subtract this baseline from the sample run to eliminate instrument drift.

  • Execution: Purge the furnace with dry N₂ at 50 mL/min. Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Analyze the TGA curve for the first derivative peak (DTG) indicating mass loss (HCl evolution).

    • Analyze the DSC curve for exothermic events. Integrate the peak to calculate ΔHd​ (J/g). If ΔHd​>500 J/g, the compound poses a significant thermal explosion hazard upon bulk scale-up[5].

Workflow S1 Sample Prep (2-5 mg, Al Crucible) S2 TGA / DSC (10 °C/min, N2 atm) S1->S2 S3 Identify T_onset & Heat of Decomp S2->S3 S4 Kinetic Modeling (Hazard Assessment) S3->S4

Standardized workflow for thermal hazard assessment using TGA and DSC.

Protocol 2: Free-Basing for Downstream Coupling

To utilize this building block in cross-coupling or amidation reactions, the hydrochloride salt must be gently neutralized without triggering ring-opening.

Rationale & Causality: A biphasic system (Dichloromethane/Aqueous Bicarbonate) is employed. The use of a mild base (NaHCO₃) prevents the base-catalyzed hydrolysis of the benzoyl group, while the organic solvent immediately extracts the highly reactive free amine, diluting it and preventing auto-polymerization.

Step-by-Step Methodology:

  • System Setup: Suspend 1.0 eq of Azetidin-3-yl(phenyl)methanone hydrochloride in anhydrous dichloromethane (DCM) (10 mL/mmol) at 0 °C. Why 0 °C? Lowering the thermal energy suppresses the kinetics of any potential ring-opening.

  • Neutralization: Slowly add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Phase Separation (Self-Validation Step): Cease stirring and allow phases to separate. Test the aqueous layer with pH paper; it must be mildly basic (pH ~8). If acidic, the salt has not been fully neutralized.

  • Extraction: Extract the aqueous layer twice with fresh DCM.

  • Drying & Storage: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Critical: Do not concentrate the free base to dryness unless immediately proceeding to the next synthetic step. Store as a solution at -20 °C to maintain stability[1][6].

Storage and Handling Guidelines

Based on the thermodynamic profile of azetidine hydrochlorides, strict handling guidelines must be enforced:

  • Temperature: Store at 2–8 °C (refrigerated) or -20 °C for long-term storage to arrest any slow, ambient-temperature degradation kinetics.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant containers. The compound is hygroscopic; moisture ingress can lead to localized dissolution and accelerated degradation.

  • PPE: Due to the potential for the release of HCl gas upon degradation, handle inside a certified fume hood using nitrile gloves (thickness > 0.35 mm for adequate breakthrough time) and standard respiratory protection[7].

References

  • PubChemLite / University of Luxembourg. (2026). PQYNJIDNMNODOE-UHFFFAOYSA-N - Explore. Retrieved from [Link]

  • ACS Publications. (2022). Quantum Mechanical Methods for Thermal Hazard Risk Assessment in Early Phase Pharmaceutical Development. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Sources

Crystal structure and stereochemistry of Azetidin-3-yl(phenyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Azetidin-3-yl(phenyl)methanone Hydrochloride

Abstract

The azetidine scaffold represents a cornerstone of modern medicinal chemistry, prized for its unique conformational constraints and its role as a "privileged" structure in drug design.[1][2] Substitution at the 3-position, in particular, offers a strategic vector for modulating physicochemical properties and biological activity. This guide provides a comprehensive technical overview of azetidin-3-yl(phenyl)methanone hydrochloride, a representative 3-acylazetidine derivative. We will explore a robust synthetic pathway, detailed protocols for its crystallization and structural elucidation via single-crystal X-ray diffraction (SC-XRD), and an in-depth analysis of its stereochemical and crystallographic features. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the azetidine core in their work.

The Strategic Importance of the Azetidine Motif

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery.[3] Their inherent ring strain and non-planar, puckered conformation confer a degree of three-dimensional complexity and conformational rigidity that is highly sought after.[3][4] Unlike more flexible aliphatic chains or larger rings, the azetidine scaffold can position substituents in well-defined spatial orientations, leading to enhanced receptor affinity and selectivity.[5] Furthermore, the introduction of the sp³-rich azetidine core can improve critical drug-like properties, including solubility and metabolic stability, making it an attractive alternative to commonly used aromatic rings.[3] Azetidin-3-yl ketones, such as the subject of this guide, serve as versatile intermediates, allowing for further functionalization to explore structure-activity relationships (SAR).[6]

Synthesis and Structural Elucidation: An Integrated Workflow

The reliable characterization of any novel compound begins with a robust synthetic and analytical workflow. The pathway from synthesis to complete structural determination is a multi-step process requiring careful execution and validation at each stage.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd Structure Determination S1 Step 1: N-Boc-Azetidin-3-one (Starting Material) S2 Step 2: Grignard Reaction with Phenylmagnesium Bromide S1->S2 S3 Step 3: Acidic Hydrolysis to Ketone S2->S3 S4 Step 4: N-Boc Deprotection & Salt Formation S3->S4 C1 Solvent Selection S4->C1 C2 Slow Evaporation C1->C2 X1 Data Collection (SC-XRD) C2->X1 X2 Structure Solution & Refinement X1->X2 X3 Final Structural Analysis X2->X3

Caption: Integrated workflow for the synthesis and structural analysis of Azetidin-3-yl(phenyl)methanone hydrochloride.

Proposed Synthetic Route

While numerous methods exist for the synthesis of azetidines, a highly effective and versatile approach for preparing 3-acyl derivatives involves the use of organometallic reagents with protected azetidine precursors.[7] We propose a robust four-step synthesis starting from commercially available N-Boc-azetidin-3-one.

Rationale for Synthetic Choices:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen. It is stable to the strongly basic and nucleophilic conditions of the Grignard reaction but can be readily removed under acidic conditions, which simultaneously facilitates the formation of the desired hydrochloride salt.[8]

  • Grignard Reaction: The Grignard reaction is a classic, powerful, and reliable method for forming carbon-carbon bonds.[9][10] The reaction of phenylmagnesium bromide with an appropriate electrophile at the 3-position of the azetidine ring is a direct and efficient way to introduce the phenyl ketone moiety. For this, we will first convert the starting ketone into a nitrile, which upon reaction with a Grignard reagent and subsequent hydrolysis yields the desired ketone.

  • One-Pot Deprotection and Salt Formation: Using hydrochloric acid for the deprotection of the N-Boc group allows for the direct isolation of the final product as its hydrochloride salt, streamlining the synthetic process.[11]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-benzoylazetidine-1-carboxylate

This protocol describes the conversion of tert-butyl 3-cyanoazetidine-1-carboxylate to the corresponding phenyl ketone via a Grignard reaction.

Materials:

  • tert-butyl 3-cyanoazetidine-1-carboxylate

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture again to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Add 3 M HCl and stir the mixture vigorously at room temperature for 1 hour to hydrolyze the intermediate imine.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-benzoylazetidine-1-carboxylate.

Protocol 2: Synthesis of Azetidin-3-yl(phenyl)methanone hydrochloride

Materials:

  • tert-butyl 3-benzoylazetidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the purified tert-butyl 3-benzoylazetidine-1-carboxylate (1.0 eq) in a minimal amount of diethyl ether.

  • Add an excess of 4 M HCl in 1,4-dioxane (5.0 eq) to the solution at room temperature.

  • Stir the mixture for 4 hours. A precipitate will form during this time.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield azetidin-3-yl(phenyl)methanone hydrochloride as a crystalline solid.

Protocol 3: Crystallization for SC-XRD

Rationale: The key to successful X-ray crystallography is the growth of high-quality, single crystals that are free of defects.[1] Slow evaporation is a reliable method that allows for the gradual formation of an ordered crystal lattice. A solvent mixture is often employed to fine-tune solubility and promote optimal crystal growth.

Procedure:

  • Dissolve the purified azetidin-3-yl(phenyl)methanone hydrochloride in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle warming.

  • Add a less polar co-solvent in which the compound is less soluble (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cover the vial with a cap containing a few small holes to allow for slow evaporation.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days.

  • Harvest the resulting single crystals once they have reached a suitable size (typically 0.1-0.3 mm).[12]

Protocol 4: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Rationale: SC-XRD provides unambiguous determination of the three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystal, offering definitive proof of structure.[12][13]

Procedure:

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods.

  • Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit, resulting in a final, validated crystal structure.

Structural Analysis and Stereochemistry

The data obtained from SC-XRD provides a wealth of information about the molecule's three-dimensional structure.

Caption: Molecular structure of the Azetidin-3-yl(phenyl)methanone cation with its chloride counter-ion.

Conformational Analysis: The four-membered azetidine ring is not planar but adopts a puckered conformation to relieve ring strain.[3][4] The degree of puckering and the pseudo-axial or pseudo-equatorial orientation of the substituent at the C3 position are key stereochemical features. In the solid state, the phenylketo substituent is expected to adopt a pseudo-equatorial position to minimize steric interactions with the rest of the ring. The crystal packing is stabilized by hydrogen bonds between the protonated azetidinium nitrogen (N-H₂⁺) and the chloride counter-ion (Cl⁻), as well as other intermolecular interactions.

Representative Crystallographic Data

The following table summarizes expected crystallographic parameters for azetidin-3-yl(phenyl)methanone hydrochloride, based on typical values for similar small organic molecules and azetidine derivatives.[3]

ParameterExpected Value
Empirical Formula C₁₀H₁₂ClNO
Formula Weight 201.66 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 8 - 12
b (Å) 5 - 10
c (Å) 12 - 18
α (°) 90
β (°) 95 - 110
γ (°) 90
Volume (ų) 900 - 1200
Z 4
Calculated Density (g/cm³) 1.2 - 1.4
Key Bond Lengths (Å)
    Azetidine C-N~1.48 - 1.51
    Azetidine C-C~1.53 - 1.56
    C=O~1.22
    C-C(O)~1.51
    C(aromatic)-C(aromatic)~1.39

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and detailed structural characterization of azetidin-3-yl(phenyl)methanone hydrochloride. By leveraging established synthetic methodologies and standard analytical techniques, a complete understanding of this molecule's stereochemistry and solid-state architecture can be achieved. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics, enabling scientists to precisely manipulate molecular geometry to optimize biological function and pharmacokinetic properties. The protocols and data presented herein serve as a foundational resource for researchers working with this important class of heterocyclic compounds.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • De Luca, L. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3985–4031. [Link]

  • Singh, R. P., et al. (2019). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols With Unexpected Cbz Enhanced Reactivity. Organic Letters, 21(1), 300–304. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Creative Biostructure. [Link]

  • Zhang, Z., & Zhang, Y. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8824–8828. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl(phenyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the critical physicochemical properties of Azetidin-3-yl(phenyl)methanone hydrochloride, a heterocyclic ketone of interest in contemporary medicinal chemistry. The following sections offer a comprehensive analysis of its molecular weight and a practical, in-depth exploration of its aqueous solubility, a cornerstone for its potential development as a therapeutic agent.

Core Molecular Attributes: Identity and Molecular Weight

A precise understanding of a compound's molecular weight is fundamental to all subsequent quantitative studies, from stoichiometric calculations in synthetic chemistry to the preparation of solutions for pharmacological assays.

Chemical Identity
  • Systematic Name: Azetidin-3-yl(phenyl)methanone hydrochloride

  • Molecular Formula (Free Base): C₁₀H₁₁NO

  • Chemical Structure (Free Base):

    • An azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom.

    • A phenyl group (-C₆H₅) attached to a carbonyl group (C=O).

    • The carbonyl group is attached to the 3-position of the azetidine ring.

Molecular Weight Determination

The molecular weight of the hydrochloride salt is the sum of the molecular weight of the free base and the molecular weight of hydrogen chloride (HCl).

  • Molecular Weight of Azetidin-3-yl(phenyl)methanone (Free Base): 161.20 g/mol

  • Molecular Weight of Hydrochloric Acid (HCl): 36.46 g/mol [1][2][3][4]

Therefore, the molecular weight of Azetidin-3-yl(phenyl)methanone hydrochloride is calculated as follows:

161.20 g/mol + 36.46 g/mol = 197.66 g/mol

Table 1: Summary of Molecular Weight Data

CompoundMolecular FormulaMolecular Weight ( g/mol )
Azetidin-3-yl(phenyl)methanone (Free Base)C₁₀H₁₁NO161.20
Hydrochloric AcidHCl36.46
Azetidin-3-yl(phenyl)methanone hydrochloride C₁₀H₁₂ClNO 197.66

Aqueous Solubility: A Critical Parameter in Drug Development

Aqueous solubility is a paramount physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability.[5] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. This section delves into the theoretical and practical aspects of determining the aqueous solubility of Azetidin-3-yl(phenyl)methanone hydrochloride.

The Importance of Solubility in a Pharmaceutical Context

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[5] A drug is considered highly soluble when its highest single therapeutic dose is completely soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[6] Understanding the solubility limits of Azetidin-3-yl(phenyl)methanone hydrochloride is therefore essential for:

  • Formulation Development: Guiding the selection of appropriate excipients and formulation strategies (e.g., solutions, suspensions, or advanced drug delivery systems) to ensure adequate drug exposure.

  • In Vitro and In Vivo Correlation (IVIVC): Establishing a predictive relationship between a drug's dissolution profile and its in vivo absorption.

  • Toxicity Studies: Ensuring that the concentrations used in preclinical toxicity studies are achievable and relevant.

Factors Influencing the Aqueous Solubility of an Ionizable Compound

As a hydrochloride salt, Azetidin-3-yl(phenyl)methanone hydrochloride is an ionizable compound. Its solubility is therefore intrinsically linked to the pH of the aqueous medium. The azetidine nitrogen can exist in a protonated (cationic) form or a neutral (free base) form, governed by its pKa.

  • pH: In acidic to neutral solutions, the equilibrium will favor the protonated, more polar, and generally more water-soluble form. As the pH becomes more basic, the equilibrium will shift towards the less polar and typically less soluble free base.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature. However, this must be determined empirically.

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

  • Ionic Strength: The presence of other ions in the solution can affect the activity of the solute and thus its solubility, a phenomenon described by the Debye-Hückel theory.

Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7] This protocol provides a robust and reliable means of ascertaining the solubility of Azetidin-3-yl(phenyl)methanone hydrochloride.

Materials and Equipment
  • Azetidin-3-yl(phenyl)methanone hydrochloride (solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 6.8, 7.4)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Interpretation A Weigh excess solid compound B Prepare aqueous media (e.g., buffers at various pH) C Add excess solid to media in sealed vials B->C D Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E Allow solids to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant through a 0.22 µm syringe filter F->G H Dilute filtrate with mobile phase G->H I Quantify concentration using a validated HPLC method H->I J Plot solubility vs. pH I->J K Determine intrinsic solubility (S₀) and pKa J->K G cluster_inputs Input Parameters MP Melting Point (MP) GSE General Solubility Equation (GSE) log S = 0.5 - 0.01(MP - 25) - logP MP->GSE LogP Octanol-Water Partition Coefficient (logP) LogP->GSE Solubility Predicted Intrinsic Aqueous Solubility (S) GSE->Solubility

Figure 2: Logical relationship for the General Solubility Equation.

Software-Based Predictions

Several commercial and academic software packages can predict aqueous solubility based on the chemical structure. These programs utilize various algorithms, including quantitative structure-property relationship (QSPR) models, to estimate solubility. Examples include ACD/Labs Percepta, and Schrödinger's QikProp.

Conclusion

This technical guide has provided a comprehensive overview of the molecular weight and a detailed framework for assessing the aqueous solubility of Azetidin-3-yl(phenyl)methanone hydrochloride. A thorough understanding and empirical determination of these fundamental properties are indispensable for the rational progression of this compound through the drug discovery and development pipeline. The provided protocols and theoretical background serve as a valuable resource for researchers and scientists in this endeavor.

References

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The Compass for the Journey: A Technical Guide to Preclinical Pharmacokinetics of Azetidin-3-yl(phenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting the Course for Novel Therapeutics

The azetidinone (β-lactam) ring is a cornerstone of medicinal chemistry, most famously as the core of penicillin antibiotics.[1] However, the versatility of this strained four-membered ring extends far beyond antibacterial agents. Azetidin-3-yl(phenyl)methanone derivatives, in particular, have emerged as a promising scaffold, demonstrating a wide array of biological activities, including potential as anticancer, anti-diabetic, and anti-inflammatory agents.[2] Many of these derivatives are being explored for their effects on the central nervous system (CNS).[3]

The journey from a promising chemical entity to a viable drug candidate is long and fraught with challenges. A primary reason for late-stage failures is an inadequate understanding of a compound's pharmacokinetic (PK) profile—what the body does to the drug.[4] Therefore, a robust and early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkbox; it is the fundamental compass that guides lead optimization, predicts human dosage, and ultimately de-risks the entire drug development process.[5][6]

This in-depth technical guide provides a strategic framework for characterizing the pharmacokinetic profile of novel azetidin-3-yl(phenyl)methanone derivatives in preclinical models. We will move beyond rote protocol recitation to explain the causality behind experimental choices, emphasizing the creation of self-validating systems that ensure data integrity and translatability.

Part 1: The Analytical Foundation - Quantifying the Unknown

Before any pharmacokinetic parameter can be determined, a robust and validated bioanalytical method is paramount. The goal is to accurately and precisely measure the concentration of the parent drug (and potentially its metabolites) in complex biological matrices like plasma, blood, or tissue homogenates.[7] For most small molecules, including azetidinone derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[8]

Protocol: LC-MS/MS Method Development & Validation

The objective is to develop a method that is simple, rapid, accurate, and cost-effective, meeting the rigorous standards of regulatory bodies like the FDA.[9]

1. Initial Parameter Optimization (The "Scouting" Phase):

  • Analyte & Internal Standard (IS) Tuning: Infuse a standard solution of the azetidinone derivative and a suitable internal standard (ideally a stable isotope-labeled version) into the mass spectrometer. Optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) and collision energies to achieve maximum signal intensity.
  • Chromatographic Method Development:
  • Column Selection: Start with a versatile C18 reversed-phase column. The choice is predicated on the generally moderate lipophilicity of many azetidinone scaffolds.[10][11]
  • Mobile Phase Selection: A typical starting point is a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acid aids in protonation, improving ionization efficiency in positive ion mode.
  • Goal: Achieve a sharp, symmetrical peak for the analyte, well-resolved from any endogenous matrix components, with a short run time (typically < 5 minutes) to maximize throughput.[8]

2. Sample Preparation (The "Clean-Up" Phase):

  • Rationale: Biological matrices contain proteins, salts, and phospholipids that can interfere with analysis and damage the LC-MS system.[7] The goal is to efficiently extract the analyte while removing these interferences.
  • Method Selection:
  • Protein Precipitation (PPT): The simplest and fastest method. Add 3-4 volumes of cold acetonitrile or methanol to the plasma sample. This is often sufficient for discovery-phase studies.
  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Involves partitioning the analyte into an immiscible organic solvent.
  • Solid-Phase Extraction (SPE): The most labor-intensive but provides the cleanest samples, crucial for regulatory-compliant validation.

3. Method Validation (The "Proof of Performance" Phase):

  • Causality: Validation ensures the method is reliable for its intended purpose. Every validation parameter answers a critical question about the data's integrity.[9]
  • Key Parameters (per FDA/ICH Guidelines):
  • Selectivity: Can the method distinguish the analyte from everything else in the matrix? (Analyzes 6-8 different blank matrix lots).[9]
  • Linearity & Range: Does the signal response correlate linearly with concentration? (A calibration curve with at least 6-8 non-zero points).[12]
  • Accuracy & Precision: How close are the measured values to the true values, and how reproducible are they? (Assessed at multiple Quality Control (QC) levels: LLOQ, Low, Mid, and High).[9]
  • Recovery: How much of the analyte is successfully extracted from the matrix?[8]
  • Matrix Effect: Does the biological matrix suppress or enhance the analyte's signal?
  • Stability: Does the analyte degrade in the matrix during sample collection, storage (freeze-thaw, long-term), or processing?

Part 2: Foundational Insights - In Vitro ADME Profiling

Early in vitro assays are critical for high-throughput screening, allowing for the rapid comparison and ranking of multiple derivatives.[13][14] This phase provides the first glimpse into a compound's potential liabilities and guides the selection of candidates for more resource-intensive in vivo studies.[4][15]

Metabolic Stability
  • The "Why": This assay predicts how quickly a compound will be metabolized, primarily by the liver.[16] Rapid metabolism often leads to low oral bioavailability and a short duration of action. The liver is the main site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[17][18]

  • The "How": The compound is incubated with liver microsomes (subcellular fractions containing CYP enzymes) or hepatocytes (whole liver cells) along with necessary cofactors like NADPH.[17][19] The concentration of the parent compound is measured over time by LC-MS/MS.[18]

  • Key Outputs:

    • In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

    • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize the drug.[18]

Protocol: Liver Microsomal Stability Assay
  • Preparation: Thaw pooled liver microsomes (human, rat, mouse) and prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[18]

  • Reaction Mixture: In a 96-well plate, combine the buffer, the azetidinone derivative (e.g., at a final concentration of 1 µM), and the microsomal solution.[18]

  • Initiation: Pre-incubate the plate at 37°C. Start the reaction by adding a cofactor solution (e.g., NADPH regenerating system).[19] A control reaction without the cofactor is run in parallel to assess non-enzymatic degradation.[18]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.[18]

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to determine the percentage of the parent compound remaining at each time point.[19]

  • Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = -0.693 / k) and intrinsic clearance.[18]

Plasma Protein Binding (PPB)
  • The "Why": Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted.[20][21] High plasma protein binding can limit a drug's efficacy and distribution into tissues.

  • The "How": Equilibrium Dialysis is considered the gold standard.[20][22] A semipermeable membrane separates a chamber containing the drug in plasma from a chamber containing only buffer. Only the unbound drug can cross the membrane.[22] At equilibrium, the concentration in the buffer is equal to the free drug concentration in the plasma. Rapid Equilibrium Dialysis (RED) devices have streamlined this process for higher throughput.[20][23]

  • Key Output:

    • Fraction Unbound (fu): The ratio of the unbound drug concentration to the total drug concentration.

G cluster_1 Decision Gate Decision Select Candidate for In Vivo Study? CYP_Inhibition CYP_Inhibition CYP_Inhibition->Decision Evaluate overall 'drug-like' profile

Part 3: The Whole Picture - In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how a compound behaves in a complete biological system.[4] The data generated here are used to establish dose-response relationships, predict human PK, and support safety studies.[5][24]

Study Design: A Crossover Approach
  • The "Why": A crossover study design, where each animal receives both the intravenous (IV) and oral (PO) dose (separated by a washout period), is superior to a parallel design. It minimizes the impact of inter-animal variability, providing more precise and accurate data with fewer animals.[12]

  • Choice of Species: Rats are a common choice for initial PK studies due to their size, cost-effectiveness, and well-characterized physiology. The choice of animal model should ideally be one where the drug metabolism is similar to humans.[25]

  • Route of Administration:

    • Intravenous (IV) Bolus: Provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption entirely.

    • Oral Gavage (PO): Assesses oral absorption and determines absolute bioavailability.

Protocol: IV/PO Crossover Pharmacokinetic Study in Rats
  • Animal Preparation: Use cannulated rats (e.g., with a jugular vein cannula) to allow for serial blood sampling without causing undue stress.

  • Phase 1 (IV Dosing):

    • Administer a single IV bolus dose of the azetidinone derivative (e.g., 1-2 mg/kg). The dose selection is often informed by initial efficacy or toxicology studies.[24]

    • Collect sparse blood samples at specific time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood to plasma via centrifugation and store frozen (-80°C) until analysis.

  • Washout Period: Allow a sufficient washout period between doses (typically 7-10 half-lives) for the drug to be completely eliminated.

  • Phase 2 (PO Dosing):

    • Administer a single oral gavage dose to the same group of rats (e.g., 5-10 mg/kg).

    • Collect blood samples using the same time schedule as the IV phase.

    • Process and store plasma samples as described above.

  • Sample Analysis: Analyze all plasma samples using the validated LC-MS/MS method.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterAbbreviationIV RoutePO RouteSignificance
Maximum Concentration CmaxIndicates the rate of absorption (PO).
Time to Cmax TmaxTime at which the maximum concentration is reached.
Area Under the Curve AUCRepresents the total systemic exposure to the drug.
Half-Life Time for the plasma concentration to decrease by 50%.
Clearance CLVolume of plasma cleared of the drug per unit time.
Volume of Distribution VdApparent volume into which the drug distributes.
Absolute Bioavailability F%The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

G cluster_0 Oral (PO) Dosing cluster_1 Systemic Circulation PO_Dose PO Dose in Gut Absorption Absorption PO_Dose->Absorption Liver First-Pass Metabolism Absorption->Liver Central Central Compartment (Plasma) Liver->Central Bioavailable Fraction (F) Distribution Distribution Tissues Peripheral Tissues (Site of Action/Toxicity) Elimination Elimination (Metabolism/Excretion) Kidney Kidney/Bile IV_Dose IV Dose IV_Dose->Central 100% Bioavailable

Part 4: CNS-Targeted Derivatives - Crossing the Barrier

For azetidinone derivatives intended to treat CNS disorders, assessing brain penetration is a critical step. The blood-brain barrier (BBB) tightly regulates the entry of substances into the brain.[26]

  • Initial Assessment: A simple but informative experiment is to measure the total brain-to-plasma concentration ratio (Kp) at the end of a standard PK study. Animals are euthanized, and both brain tissue and plasma are collected for analysis.

  • Advanced Techniques: In vivo microdialysis is a more sophisticated technique that can measure the unbound drug concentration in the brain's interstitial fluid in real-time, which is the concentration that is pharmacologically active.[3][27] Physiologically based pharmacokinetic (PBPK) models can then be used to integrate this data and better predict human CNS exposure.[28][29]

Conclusion: From Data to Decision

The preclinical pharmacokinetic evaluation of azetidin-3-yl(phenyl)methanone derivatives is a systematic, multi-stage process. It begins with a solid analytical foundation, progresses through a cascade of in vitro screens to identify promising candidates, and culminates in definitive in vivo studies to characterize the compound's behavior in a whole organism. Each step is a decision point, guided by data, that moves a compound closer to or further from clinical consideration. By understanding the "why" behind each experimental choice and adhering to principles of scientific and regulatory rigor, researchers can effectively navigate the complex path of drug development and increase the probability of translating a novel chemical scaffold into a life-changing therapy.

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In vitro binding affinity of Azetidin-3-yl(phenyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: In Vitro Binding Affinity of Azetidin-3-yl(phenyl)methanone hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for determining the in vitro binding affinity of Azetidin-3-yl(phenyl)methanone hydrochloride, a compound featuring the medicinally significant azetidine scaffold. While direct pharmacological data for this specific molecule is sparse, its structural motifs suggest a potential interaction with high-value therapeutic targets. Azetidines are privileged structures in modern drug discovery, known for conferring improved metabolic stability, solubility, and receptor selectivity, and are found in several FDA-approved drugs.[1] Notably, 3-substituted azetidine derivatives have demonstrated high affinity for monoamine transporters.[2][3] This guide, therefore, uses the human monoamine transporters (specifically the Dopamine Transporter, DAT) as a scientifically-grounded, representative target class to detail the principles, protocols, and data analysis required for affinity characterization. We will provide a detailed protocol for the gold-standard radioligand competition binding assay, explain the derivation of the inhibition constant (Kᵢ) from IC₅₀ values via the Cheng-Prusoff equation, and discuss orthogonal assays such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) for data validation.

Introduction to the Azetidine Scaffold and Target Hypothesis

Chemical Structure and Significance

Azetidin-3-yl(phenyl)methanone hydrochloride is a small molecule featuring a four-membered azetidine ring, a known "bioisostere" for various functional groups that can enhance pharmacokinetic properties.[1] The strained four-membered ring provides a rigid, three-dimensional structure that can present substituents to a target protein in a well-defined orientation, often leading to improved binding affinity and selectivity.[1]

Target Class Hypothesis: Monoamine Transporters

Given the precedent set by other 3-aryl-azetidine derivatives showing potent activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, this target class represents a logical and high-value starting point for characterization.[2][3] These transporters are critical for regulating neurotransmission and are the targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[4][5] This guide will proceed with the hypothesis that Azetidin-3-yl(phenyl)methanone hydrochloride is an inhibitor of the human Dopamine Transporter (hDAT).

Core Principles of In Vitro Binding Affinity

Understanding a compound's binding affinity is fundamental to drug discovery. Affinity is the measure of the strength of the interaction between a single molecule (the ligand) and its binding partner (the receptor or enzyme). The primary parameters used to quantify affinity are:

  • Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of a ligand-receptor complex. A lower Kd value signifies a higher binding affinity. It is an intrinsic property of the ligand-receptor pair.

  • Inhibition Constant (Kᵢ): In competitive binding assays, the Kᵢ represents the affinity of a competing ligand (the "inhibitor"). It is the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium if no radioligand were present.[6] Like Kd, it is an intrinsic, assay-independent measure of affinity.

  • Half-Maximal Inhibitory Concentration (IC₅₀): This is the concentration of an inhibitor required to displace 50% of the specific binding of a radiolabeled ligand or tracer.[7] Unlike Kᵢ, the IC₅₀ value is dependent on the conditions of the specific assay, including the concentration and affinity of the tracer.[7][8]

The goal of a competitive binding assay is to determine the IC₅₀ experimentally and then use this value to calculate the intrinsic Kᵢ.

Primary Methodology: Radioligand Competition Binding Assay

The radioligand binding assay is a robust and highly sensitive method for quantifying ligand-receptor interactions.[4] The principle is straightforward: a radiolabeled ligand (radioligand) with known high affinity for the target is allowed to bind to the receptor. A competing, unlabeled compound (our test compound) is then added at increasing concentrations, and its ability to displace the radioligand is measured.

Causality in Experimental Design
  • Why Use a Radioligand? Radioligands (e.g., [³H] or [¹²⁵I]-labeled) provide extremely high sensitivity, allowing for the detection of binding even with low receptor expression levels.

  • Why Use Membrane Preparations? For transmembrane proteins like DAT, using membranes prepared from cells overexpressing the target ensures a high concentration of the receptor in its native lipid environment, isolated from confounding cytoplasmic components.[9]

  • Why Filtration? Rapid vacuum filtration is the most common method to separate the receptor-bound radioligand from the unbound radioligand in the solution.[10] This step is critical for accurately quantifying the binding event.

  • Why Measure Non-Specific Binding? Not all radioligand binding is to the target receptor. Some will bind non-specifically to the filter, lipids, or other proteins. To account for this, a parallel experiment is run in the presence of a very high concentration of a known, potent, unlabeled ligand that saturates the target receptors. Any remaining radioactivity is considered non-specific binding (NSB). True "Specific Binding" is calculated by subtracting NSB from Total Binding.[11] This is the cornerstone of a self-validating protocol.

Detailed Experimental Protocol: hDAT Binding

This protocol outlines the steps to determine the Kᵢ of Azetidin-3-yl(phenyl)methanone hydrochloride for the human Dopamine Transporter (hDAT).

Materials & Reagents:

  • Target: Frozen cell membranes from HEK293 cells stably expressing hDAT.[4]

  • Radioligand: [³H]WIN 35,428 (a well-characterized, high-affinity DAT ligand).

  • Test Compound: Azetidin-3-yl(phenyl)methanone hydrochloride, prepared as a 10 mM stock in DMSO and serially diluted.

  • NSB Determinant: 10 µM GBR-12909 or a similar potent DAT inhibitor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding), liquid scintillation counter, scintillation cocktail.

Step-by-Step Methodology:

  • Membrane Preparation: On the day of the assay, thaw the hDAT-expressing cell membranes on ice. Homogenize the membranes in ice-cold Assay Buffer to ensure a uniform suspension. Determine the protein concentration using a standard method like the BCA assay. Dilute the membranes in Assay Buffer to a final concentration of 5-10 µg of protein per well.[9]

  • Plate Setup: In a 96-well plate, set up the assay in triplicate according to the following conditions (final volume = 250 µL):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL NSB Determinant (e.g., 10 µM GBR-12909) + 50 µL [³H]WIN 35,428 + 150 µL membrane suspension.

    • Competition Wells: 50 µL of serially diluted Azetidin-3-yl(phenyl)methanone hydrochloride + 50 µL [³H]WIN 35,428 + 150 µL membrane suspension. (Typically 8-10 concentrations covering a wide range, e.g., 0.1 nM to 100 µM).

    • Note: The concentration of [³H]WIN 35,428 should be approximately equal to its Kd for hDAT to ensure optimal assay conditions.[11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C with gentle agitation to reach binding equilibrium.[9]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the PEI-pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[10][11]

  • Counting: Place the dried filter mats into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

Calculating IC₅₀
  • Determine Specific Binding:

    • Average the CPM values for each condition (TB, NSB, and each competitor concentration).

    • Calculate Specific Binding (SB) for each competitor concentration: SB = CPM_competitor - CPM_NSB.

    • The maximum specific binding is SB_max = CPM_TB - CPM_NSB.

  • Generate Competition Curve:

    • Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding: % Specific Binding = (SB / SB_max) * 100.

    • Plot % Specific Binding versus the logarithm of the competitor concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the competitor that corresponds to the 50% point on this curve.

Calculating Kᵢ using the Cheng-Prusoff Equation

The IC₅₀ is assay-dependent. To convert it to the intrinsic affinity constant, Kᵢ, the Cheng-Prusoff equation is used for competitive binding assays.[7][12]

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • Kᵢ: The inhibition constant for the test compound (Azetidin-3-yl(phenyl)methanone hydrochloride).

  • IC₅₀: The experimentally determined half-maximal inhibitory concentration.

  • [L]: The concentration of the radioligand ([³H]WIN 35,428) used in the assay.

  • Kd: The dissociation constant of the radioligand for the receptor (a known value determined from prior saturation binding experiments).

This equation allows for the standardization of affinity values across different experiments and labs, providing a true measure of the compound's potency.[7]

Quantitative Data Presentation

All binding data should be summarized in a clear, tabular format.

CompoundTargetRadioligand ([L])Kd of RadioligandIC₅₀ (nM)Kᵢ (nM)
Azetidin-3-yl(phenyl)methanone HClhDAT[³H]WIN 35,428 (2 nM)2.5 nM[Experimental Value][Calculated Value]
GBR-12909 (Control)hDAT[³H]WIN 35,428 (2 nM)2.5 nM5.2 nM2.9 nM

Table 1: Example data summary for binding affinity determination.

Visualization of Experimental Workflow

A clear visual representation of the workflow ensures reproducibility and understanding of the process.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Thaw & Homogenize hDAT Membranes Plating Dispense Reagents into 96-Well Plate (TB, NSB, Competition) Membrane->Plating Reagents Prepare Radioligand, Test Compound Dilutions, & Controls Reagents->Plating Incubation Incubate to Reach Binding Equilibrium Plating->Incubation Filtration Rapid Vacuum Filtration to Separate Bound/Free Incubation->Filtration Counting Liquid Scintillation Counting (CPM) Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB CurveFit Non-linear Regression (Sigmoidal Curve Fit) Calc_SB->CurveFit IC50 Determine IC₅₀ CurveFit->IC50 Calc_Ki Calculate Ki via Cheng-Prusoff Eq. Ki_Final Final Ki Value Calc_Ki->Ki_Final IC50->Calc_Ki

Caption: Workflow for Radioligand Competition Binding Assay.

Orthogonal and Advanced Assays for Confirmation

To ensure the trustworthiness of the binding data, employing an orthogonal assay with a different technological principle is highly recommended.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein.[13][14]

  • Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When bound to a large protein, its rotation slows dramatically, and the emitted light remains highly polarized.[15][16]

  • Application: In a competition format, the unlabeled test compound displaces the fluorescent tracer from the protein, causing a decrease in polarization. This change can be plotted against the test compound concentration to determine an IC₅₀ and subsequently a Kᵢ.[17]

  • Advantage: Non-radioactive, faster, and amenable to high-throughput screening.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on binding kinetics (association and dissociation rates) in addition to affinity.[18][19]

  • Principle: The target protein is immobilized on a gold-plated sensor chip. When the analyte (test compound) flows over the surface and binds, it changes the refractive index at the surface, which is detected as a shift in the SPR angle.[20] This response is directly proportional to the mass bound to the surface.[19]

  • Application: Provides detailed kinetic information (kₐ, kd) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/kₐ).[21]

  • Advantage: Label-free, provides real-time kinetic data, and can help identify non-specific binding behavior.[18]

Conclusion

This guide outlines a robust and scientifically rigorous approach to characterizing the in vitro binding affinity of Azetidin-3-yl(phenyl)methanone hydrochloride. By leveraging the structural similarities to known monoamine transporter ligands, we established a clear target hypothesis. The detailed protocol for the radioligand competition binding assay provides a gold-standard method for determining an accurate Kᵢ value. The subsequent discussion of orthogonal methods like Fluorescence Polarization and Surface Plasmon Resonance highlights the importance of data validation to ensure scientific integrity. This comprehensive strategy enables researchers to confidently and accurately define the binding profile of novel chemical entities, a critical step in the drug discovery and development pipeline.

References

  • Vertex AI Search. (2025, April 11). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available from: [Link]

  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available from: [Link]

  • Photonics Spectra. (2012, February 15). SPR Provides a Boost to Drug Discovery and Development. Available from: [Link]

  • PubMed. (2002, October 15). Fully automated radioligand binding filtration assay for membrane-bound receptors. Available from: [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Available from: [Link]

  • PMC. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available from: [Link]

  • PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT). Available from: [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]

  • The Biochemist | Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. Available from: [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. Available from: [Link]

  • PubMed. (2015, June 15). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. Available from: [Link]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Frontiers. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available from: [Link]

  • ResearchGate. (2023, October 15). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Available from: [Link]

  • Affinimeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. Available from: [Link]

  • PMC. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Available from: [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Oxford Academic. (2018, October 15). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Available from: [Link]

  • PubMed. (2013, August 1). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Available from: [Link]

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Methodological & Application

Topic: Preparation of Azetidin-3-yl(phenyl)methanone hydrochloride for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This comprehensive application note provides a detailed guide for the dissolution and preparation of Azetidin-3-yl(phenyl)methanone hydrochloride for use in cell-based assays. Recognizing that the success of in vitro studies hinges on the precise and stable delivery of small molecules, this document moves beyond a simple set of instructions. It elucidates the physicochemical principles behind the recommended protocols, focusing on the unique properties of hydrochloride salts and the common challenges encountered in an aqueous cell culture environment. We present a systematic approach, beginning with solubility determination, followed by the preparation of high-concentration stock solutions and their subsequent dilution to non-cytotoxic working concentrations. The protocols are designed to ensure compound integrity, maximize reproducibility, and prevent common artifacts such as precipitation, thereby safeguarding the validity of experimental data.

Foundational Principles: The Science of Compound Solubilization

The accurate and reproducible administration of a test compound is the bedrock of any cell-based assay. For poorly soluble molecules, this presents a significant challenge. Azetidin-3-yl(phenyl)methanone hydrochloride is a hydrochloride salt, a common formulation strategy used to improve the aqueous solubility and dissolution rate of basic compounds compared to their free base form.[1][2] However, this advantage can be transient. When a highly soluble salt form is introduced into a neutral pH environment, such as cell culture medium (typically pH 7.2-7.4), it can revert to its less soluble free base form, leading to supersaturation and subsequent precipitation.[2][3]

Our primary objective is to create a stable, high-concentration stock solution that can be accurately diluted into the final assay medium without causing the compound to "crash out" of the solution.

Key Strategic Considerations:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar to moderately polar small molecules in early-stage drug discovery due to its powerful solubilizing capacity.[4][5] While the hydrochloride salt form is designed to enhance water solubility, starting with an organic solvent like DMSO for the primary stock solution is a robust strategy that ensures complete initial dissolution.

  • Stock Solution Concentration: Preparing a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO is standard practice. This minimizes the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[4]

  • Solvent Cytotoxicity: High concentrations of DMSO are toxic to most cell lines. It is imperative to keep the final concentration of DMSO in the assay medium as low as possible, typically well below 0.5% and ideally ≤0.1%, to avoid off-target effects.[4] A vehicle control, containing the same final concentration of DMSO as the experimental wells, must be included in every experiment to differentiate compound effects from solvent effects.

  • Preventing Precipitation: The most common point of failure is the direct dilution of a concentrated DMSO stock into aqueous media. This rapid change in solvent polarity can cause the compound to precipitate. To mitigate this, a serial dilution strategy is employed, often within the organic solvent (100% DMSO) first, before the final "working solution" is prepared in the assay medium.[6]

Compound Information: Azetidin-3-yl(phenyl)methanone hydrochloride

A thorough review of public databases does not yield a comprehensive, experimentally-verified solubility profile. Therefore, an initial solubility test is a critical first step for any new batch of the compound.

PropertyValueSource
Chemical Name Azetidin-3-yl(phenyl)methanone hydrochloride-
Molecular Formula C₁₀H₁₂ClNOInferred from structure
Molecular Weight 197.66 g/mol Inferred from structure
Appearance Typically a solid or powder
Solubility (Water) Not publicly available; likely higher than free base.[1][2]
Solubility (DMSO) Not publicly available; expected to be high.[4][7]
Solubility (Ethanol) Not publicly available.-

Experimental Workflow and Protocols

This section details the recommended experimental procedures. The overall workflow is designed to be systematic, starting with essential characterization and proceeding to routine preparation for assays.

G cluster_prep Phase 1: Preparation & Characterization cluster_stock Phase 2: Stock Solution Preparation cluster_working Phase 3: Assay-Ready Working Solution weigh Weigh Compound sol_test Protocol 1: Solubility Determination weigh->sol_test Small aliquot prep_stock Protocol 2: Prepare High-Conc. Stock (e.g., 20 mM in DMSO) weigh->prep_stock Bulk powder sol_test->prep_stock Informs max. concentration dissolve Ensure Complete Dissolution (Vortex, Sonicate) prep_stock->dissolve aliquot Aliquot & Store (-20°C or -80°C) dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dil Protocol 3: Serial Dilution (in DMSO) thaw->serial_dil final_dil Final Dilution into Cell Culture Medium serial_dil->final_dil to_cells Add to Cell Plate (Final DMSO <0.5%) final_dil->to_cells

Figure 1: Recommended workflow for preparing Azetidin-3-yl(phenyl)methanone hydrochloride.

Materials and Equipment
  • Azetidin-3-yl(phenyl)methanone hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free water

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes (1.5 mL) and conical tubes (15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Initial Solubility Determination

Rationale: This protocol establishes an empirical maximum soluble concentration in key solvents, providing critical data for preparing an optimized stock solution.

  • Prepare Solvents: Dispense 100 µL of Water, PBS, and DMSO into separate, clearly labeled sterile 1.5 mL microcentrifuge tubes.

  • Weigh Compound: Accurately weigh approximately 1-2 mg of the compound onto weighing paper.

  • Initial Addition: Add a small, known amount of the compound (e.g., 0.2 mg, which would be 2 mg/mL) to each solvent tube.

  • Promote Dissolution:

    • Vortex each tube vigorously for 30-60 seconds.

    • Visually inspect for any undissolved particulate matter against a dark background.

    • If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[4]

    • Gentle warming in a 37°C water bath for 5-10 minutes can also be attempted, but use with caution as heat can degrade some compounds.[4]

  • Assess Solubility: If the compound has fully dissolved, add another known amount (e.g., another 0.2 mg) and repeat Step 4.

  • Determine Maximum Solubility: Continue this iterative process until solid particles no longer dissolve. The maximum soluble concentration is the highest concentration achieved where no particulates are visible. Record this value for each solvent.

Protocol 2: Preparation of a High-Concentration Stock Solution

Rationale: This protocol creates a stable, concentrated stock solution in DMSO, which is the foundation for all subsequent experimental dilutions. The target concentration should be at or below the maximum solubility determined in Protocol 1.

  • Calculate Required Mass: Determine the mass of the compound needed to prepare your desired volume and concentration (e.g., for 1 mL of a 20 mM stock).

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 20 mM stock: 0.020 mol/L x 0.001 L x 197.66 g/mol = 0.00395 g = 3.95 mg

  • Weigh and Transfer: Carefully weigh the calculated amount of Azetidin-3-yl(phenyl)methanone hydrochloride and transfer it into a sterile tube of appropriate size (e.g., a 1.5 mL tube for 1 mL of stock).

  • Add Solvent: Add the calculated volume of anhydrous, cell culture-grade DMSO to the tube.

  • Ensure Complete Dissolution:

    • Vortex the tube for 1-2 minutes until the compound is fully dissolved.

    • Visually inspect for particulates. If any are present, sonicate in a water bath for 10-15 minutes.[4] The solution should be clear and free of any visible solids.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[4]

  • Storage: Label all aliquots clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

Rationale: This protocol describes the critical step of diluting the concentrated DMSO stock to the final concentrations required for the experiment, while maintaining a constant, low level of DMSO across all conditions.

G All working solutions have the same final DMSO concentration. cluster_dmso Serial Dilution in 100% DMSO cluster_media Final 1:1000 Dilution in Assay Medium stock 20 mM Stock in 100% DMSO d1 2 mM stock->d1 1:10 Dilution d2 200 µM d1->d2 1:10 Dilution w1 2 µM d1->w1 e.g., 1 µL into 999 µL media d3 20 µM d2->d3 1:10 Dilution w2 200 nM d2->w2 Final DMSO = 0.1% w3 20 nM d3->w3

Figure 2: Serial dilution strategy to maintain constant solvent concentration.

  • Thaw Stock: Remove one aliquot of the high-concentration stock solution from the freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilutions (in 100% DMSO): Create a series of intermediate concentrations in 100% DMSO. This is the most effective way to prevent precipitation.[6]

    • Example for a 10-point, 3-fold dilution series starting at 10 µM final concentration:

    • First, create a top intermediate stock at 10 mM (1:2 dilution of a 20 mM stock).

    • In a 96-well plate or tubes, serially dilute this 10 mM stock in 100% DMSO. This plate now contains the "source" concentrations for the final step.

  • Prepare Final Working Solutions (in Assay Medium):

    • Add the appropriate volume of pre-warmed cell culture medium to your final assay plate or tubes.

    • Transfer a small volume from the intermediate DMSO dilutions into the assay medium to achieve the final desired concentration. A 1:1000 dilution is common (e.g., 1 µL of a 10 mM DMSO stock into 999 µL of medium yields a 10 µM final concentration with 0.1% DMSO).

    • Mix immediately and thoroughly by gentle pipetting or swirling.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the assay medium as was used for the highest compound concentration (e.g., 1 µL of DMSO into 999 µL of medium).

  • Application to Cells: Immediately add the final working solutions (and vehicle control) to the wells of your cell culture plate.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO to create stock solution. Target concentration exceeds maximum solubility.Re-evaluate solubility using Protocol 1. Prepare a new stock at a lower, more soluble concentration.
Stock solution is clear, but compound precipitates upon dilution into assay medium. Rapid solvent polarity shift ("crashing out").Do not dilute directly from high-concentration stock. Employ the intermediate serial dilution in 100% DMSO as described in Protocol 3.[6] Consider a two-step dilution: first into a small volume of medium, mix well, then transfer to the final volume.
Variability observed between experiments. Compound degradation due to multiple freeze-thaw cycles.Always use single-use aliquots for stock solutions to ensure consistency.[4]
Cell death or morphological changes observed in vehicle control wells. Final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration. This may require creating a more concentrated primary stock solution or using a larger dilution factor (e.g., 1:2000). Always run a DMSO toxicity curve for new cell lines.

References

  • Vertex AI Search. (azetidin-3-yl)(phenyl)
  • Sigma-Aldrich. N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride AldrichCPR.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery.
  • Jebelli, A. (2014). What is an appropriate solvent for drug dissolution?
  • Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay?
  • Kumar, L., et al. (2020). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]

  • Paulekuhn, G.S., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Crystallography Reviews.
  • Contract Pharma. (2017). Optimizing Drug Solubility.
  • S.L., Harwood. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Gesenberg, C., et al. (2019). Dissolution Profile of Model Compound Free Form, HCl Salt and Sulfate Salt in FaSSIF (pH 6.5).

Sources

The Versatile Scaffold: Azetidin-3-yl(phenyl)methanone Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Motif

In the landscape of contemporary drug discovery, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties that medicinal chemists can exploit to design novel therapeutics.[1][2] The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the more reactive aziridines and the less strained pyrrolidines, endows azetidines with a unique reactivity profile that allows for selective chemical modifications.[3] The incorporation of an azetidine moiety into a drug candidate can lead to significant improvements in metabolic stability, solubility, and receptor-binding affinity.[4] Several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib, feature the azetidine core, underscoring its therapeutic relevance.[3][4]

Azetidin-3-yl(phenyl)methanone hydrochloride is a particularly valuable building block for medicinal chemists. It provides a robust scaffold with two key points for diversification: the secondary amine of the azetidine ring and the ketone functionality. The hydrochloride salt form enhances its stability and ease of handling. This guide provides an in-depth exploration of the applications of Azetidin-3-yl(phenyl)methanone hydrochloride, complete with detailed protocols for its derivatization, empowering researchers to leverage this versatile building block in their drug discovery programs.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 213.68 g/mol (for HCl salt)Adheres to Lipinski's rule of five, favoring good oral bioavailability.
cLogP 1.5 - 2.0Indicates a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 42.5 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 2 (as hydrochloride salt)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2Influences interactions with biological targets.
Rotatable Bonds 2Low number of rotatable bonds imparts conformational rigidity, which can enhance binding affinity.

Synthetic Utility and Key Transformations

Azetidin-3-yl(phenyl)methanone hydrochloride offers two primary handles for chemical modification: the secondary amine for N-functionalization and the ketone for C-functionalization. This dual reactivity allows for the rapid generation of diverse chemical libraries from a single, readily available starting material.

Protocol 1: N-Alkylation of the Azetidine Ring

The secondary amine of the azetidine ring is a nucleophilic center that can be readily functionalized through N-alkylation. This modification is crucial for exploring the chemical space around the azetidine core and for modulating the pharmacokinetic properties of the resulting compounds.

Rationale and Mechanistic Insight

N-alkylation proceeds via a standard SN2 mechanism, where the nitrogen atom of the azetidine attacks an electrophilic alkyl halide. The choice of base is critical to deprotonate the hydrochloride salt and generate the free, nucleophilic amine. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed to avoid competition with the azetidine nitrogen. The selection of the solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are preferred as they can solvate the ions involved in the reaction without interfering with the nucleophile.

Experimental Workflow: N-Alkylation

N_Alkylation start Start: Azetidin-3-yl(phenyl)methanone HCl dissolve Dissolve in DMF start->dissolve add_base Add Triethylamine (2.2 eq) dissolve->add_base add_halide Add Alkyl Halide (1.1 eq) add_base->add_halide stir Stir at RT to 60 °C add_halide->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify product N-Alkylated Product purify->product

Caption: Workflow for N-Alkylation of Azetidin-3-yl(phenyl)methanone.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of Azetidin-3-yl(phenyl)methanone hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add triethylamine (2.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the temperature can be increased to 60 °C.

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Reductive Amination of the Ketone Moiety

Reductive amination is a powerful and widely used transformation in medicinal chemistry for the synthesis of amines from carbonyl compounds.[5] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the azetidine ring, significantly expanding the accessible chemical space.

Rationale and Mechanistic Insight

Reductive amination is a one-pot reaction that proceeds in two key steps: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.[5][6] The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step in imine formation. A key consideration is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough to not reduce the starting ketone but is sufficiently reactive to reduce the intermediate iminium ion.[7] This selectivity minimizes the formation of the corresponding alcohol as a byproduct.

Experimental Workflow: Reductive Amination

Reductive_Amination start Start: N-Protected Azetidin-3-yl(phenyl)methanone dissolve Dissolve in Dichloromethane start->dissolve add_amine Add Primary/Secondary Amine (1.2 eq) dissolve->add_amine add_acid Add Acetic Acid (catalytic) add_amine->add_acid stir_imine Stir at RT (1-2 h) add_acid->stir_imine add_reductant Add NaBH(OAc)₃ (1.5 eq) stir_imine->add_reductant stir_reduction Stir at RT add_reductant->stir_reduction monitor Monitor by TLC/LC-MS stir_reduction->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product 3-Aminoazetidine Derivative purify->product

Caption: Workflow for Reductive Amination.

Detailed Step-by-Step Protocol

Note: It is advisable to first protect the azetidine nitrogen (e.g., as a Boc-carbamate) before performing reductive amination to avoid competing reactions.

  • Reaction Setup: To a solution of N-Boc-azetidin-3-yl(phenyl)methanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add the desired primary or secondary amine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aminoazetidine derivative.

Applications in Bioactive Molecule Synthesis

The derivatives of Azetidin-3-yl(phenyl)methanone are scaffolds for a variety of biologically active compounds. For instance, the core structure is found in molecules targeting central nervous system (CNS) disorders and as potential antimicrobial agents.[8]

Example Application: Synthesis of a Putative GABA Transporter 1 (GAT-1) Inhibitor Analog

Derivatives of 3-aminoazetidine have been explored as inhibitors of the GABA transporter 1 (GAT-1), which are of interest for the treatment of neurological disorders such as epilepsy.[8] The following conceptual synthesis outlines how Azetidin-3-yl(phenyl)methanone hydrochloride can be utilized to generate analogs for such a program.

SAR_Exploration cluster_0 Scaffold Elaboration cluster_1 Biological Evaluation start Azetidin-3-yl(phenyl)methanone HCl n_alkylation Protocol 1: N-Alkylation (Introduce R1) start->n_alkylation reductive_amination Protocol 2: Reductive Amination (Introduce R2) n_alkylation->reductive_amination final_compound Diverse Library of Analogs (Varying R1 and R2) reductive_amination->final_compound biological_assay GAT-1 Inhibition Assay final_compound->biological_assay sar Structure-Activity Relationship (SAR) Studies biological_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Strategy for SAR studies using the azetidine scaffold.

Conclusion: A Building Block of Strategic Importance

Azetidin-3-yl(phenyl)methanone hydrochloride represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its dual-functional nature allows for the rapid and efficient generation of diverse libraries of compounds with favorable physicochemical properties. The robust protocols for N-alkylation and reductive amination detailed herein provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of building blocks like Azetidin-3-yl(phenyl)methanone hydrochloride will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • Azetidines in Drug Discovery. PharmaBlock.
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  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society.
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  • Synthesis and pharmacological investigations of azetidinone derivatives involving Naphtho[2,1-b]furan-2-carboxamide. (2025). ResearchGate.
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  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
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Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of Azetidin-3-yl(phenyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidine-containing compounds are significant pharmacophores in modern drug discovery, valued for their ability to introduce conformational rigidity and novel vectoral exits for substituent placement. Azetidin-3-yl(phenyl)methanone hydrochloride, a key building block, combines the strained four-membered azetidine ring with a phenyl ketone moiety. This unique structural arrangement presents a distinct challenge and opportunity for detailed spectroscopic characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of azetidin-3-yl(phenyl)methanone hydrochloride, detailing sample preparation, spectral acquisition, and in-depth interpretation of the spectral data. As experimental spectra for this specific compound are not widely published, this guide will focus on a detailed prediction and analysis based on established NMR principles and data from analogous structures.

Significance and Application

The structural characterization of azetidin-3-yl(phenyl)methanone hydrochloride is crucial for researchers in medicinal chemistry and drug development. An accurate understanding of its ¹H and ¹³C NMR spectra allows for:

  • Structural Verification: Confirming the successful synthesis of the target molecule and ensuring the correct connectivity of the azetidine ring, phenyl group, and carbonyl functionality.

  • Purity Assessment: Identifying and quantifying any residual solvents, starting materials, or byproducts.

  • Stereochemical Analysis: While this molecule is achiral, NMR can be used to determine the stereochemistry of substituted analogs.

  • Conformational Analysis: The strained azetidine ring can adopt different puckered conformations, and NMR can provide insights into the predominant conformation in solution.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[1][2] The following protocol is recommended for azetidin-3-yl(phenyl)methanone hydrochloride:

  • Solvent Selection: Due to the hydrochloride salt, the compound is expected to have good solubility in polar aprotic deuterated solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent choices. DMSO-d₆ is particularly useful as the N-H proton of the azetidinium ion is less likely to exchange with the solvent compared to in CD₃OD.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Procedure:

    • Weigh the desired amount of azetidin-3-yl(phenyl)methanone hydrochloride in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

    • Ensure the sample height in the NMR tube is between 4-5 cm.[4]

    • Cap the NMR tube securely.

NMR Data Acquisition

Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Experiment: Standard one-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or CD₃OD (δ ≈ 3.31 ppm) can be used for chemical shift referencing.

  • ¹³C NMR:

    • Experiment: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, depending on the concentration.

    • Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) or CD₃OD (δ ≈ 49.00 ppm) is used for referencing.

Spectral Interpretation and Predicted Data

The following sections detail the predicted ¹H and ¹³C NMR spectra of azetidin-3-yl(phenyl)methanone hydrochloride. These predictions are based on established chemical shift ranges for similar functional groups and the expected electronic effects of the substituents.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the phenyl protons, and the N-H proton of the azetidinium ion.

  • Phenyl Protons (H-6 to H-10): These will appear in the aromatic region, typically between 7.5 and 8.0 ppm. The protons ortho to the carbonyl group (H-6, H-10) will be the most deshielded due to the electron-withdrawing nature of the ketone. They are expected to appear as a multiplet (often resembling a doublet). The meta (H-7, H-9) and para (H-8) protons will be further upfield and will likely appear as overlapping multiplets.

  • Azetidine Ring Protons (H-2, H-4, H-3):

    • The proton at C3 (H-3) is adjacent to the carbonyl group and will be significantly deshielded, likely appearing as a multiplet around 4.5-5.0 ppm.

    • The protons at C2 and C4 (H-2, H-4) are adjacent to the protonated nitrogen atom. The positive charge on the nitrogen will cause a significant downfield shift.[5] These protons are diastereotopic and will appear as two distinct multiplets, likely in the range of 4.0-4.5 ppm. The coupling patterns will be complex due to both geminal and vicinal coupling.

  • Azetidinium Proton (N-H): The proton on the nitrogen will be deshielded due to the positive charge and will likely appear as a broad singlet at a downfield chemical shift, potentially between 9.0 and 11.0 ppm in DMSO-d₆. Its chemical shift and broadness can be concentration and temperature-dependent.

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6, H-10~7.9 - 8.1m (or d)2H~7-8
H-7, H-8, H-9~7.5 - 7.8m3H-
H-3~4.5 - 5.0m1H-
H-2, H-4~4.0 - 4.5m4H-
N-H~9.0 - 11.0br s2H-
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

  • Carbonyl Carbon (C-5): The ketone carbonyl carbon is highly deshielded and will appear as a singlet at a very downfield chemical shift, typically in the range of 190-200 ppm.[6][7]

  • Phenyl Carbons (C-6 to C-11): These will appear in the aromatic region between 128 and 140 ppm. The carbon attached to the carbonyl group (C-11) will be deshielded, while the other carbons will have characteristic shifts for a monosubstituted benzene ring.

  • Azetidine Ring Carbons (C-2, C-4, C-3):

    • The carbons adjacent to the protonated nitrogen (C-2, C-4) will be deshielded and are expected to appear around 45-55 ppm.

    • The carbon bearing the phenyl ketone group (C-3) will also be deshielded and is predicted to be in a similar range, around 40-50 ppm.

Predicted ¹³C NMR Data Summary

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (C=O)~195 - 200
C-11~135 - 140
C-6, C-7, C-8, C-9, C-10~128 - 135
C-2, C-4~45 - 55
C-3~40 - 50

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with several coupled protons in a similar chemical shift range, one-dimensional NMR spectra may not be sufficient for unambiguous assignment. Two-dimensional (2D) NMR experiments are invaluable in such cases.

¹H-¹H COSY (Correlation Spectroscopy)

A COSY spectrum reveals proton-proton coupling relationships.[8][9] For azetidin-3-yl(phenyl)methanone hydrochloride, a COSY experiment would be crucial to:

  • Confirm the connectivity within the azetidine ring by observing cross-peaks between H-3 and the protons at H-2 and H-4.

  • Establish the coupling network within the phenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates protons with the carbons to which they are directly attached.[8][10] This is a powerful tool for:

  • Unambiguously assigning the chemical shifts of the azetidine ring carbons (C-2, C-3, and C-4) by correlating them to their attached protons.

  • Assigning the chemical shifts of the protonated carbons in the phenyl ring.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1D 1D NMR (¹H, ¹³C) prep3->acq1D Standard Characterization acq2D 2D NMR (COSY, HSQC) acq1D->acq2D If ambiguous analysis1D Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) acq1D->analysis1D analysis2D Analyze 2D Spectra (Correlations) acq2D->analysis2D analysis1D->analysis2D structure Structure Elucidation analysis1D->structure analysis2D->structure

Figure 1: Workflow for the NMR characterization of azetidin-3-yl(phenyl)methanone hydrochloride.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the comprehensive characterization of azetidin-3-yl(phenyl)methanone hydrochloride. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. The provided analysis of the predicted chemical shifts, multiplicities, and the utility of 2D NMR techniques serves as a robust guide for the structural elucidation of this important synthetic building block. While the presented data is predictive, it is grounded in fundamental NMR principles and data from closely related structures, providing a reliable framework for the interpretation of experimentally acquired spectra.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • OpenOChem Learn. Ketones. [Link]

  • ResearchGate. Coupling constants of each proton in 13 b and 26 at the ¹H NMR spectra and structure of 5‐i‐PrAz. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • Publications. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • PMC. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. [Link]

  • NSF PAR. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. [Link]

  • University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • EPFL. 2D NMR. [Link]

  • University of California, San Diego. 2D NMR FOR THE CHEMIST. [Link]

  • ResearchGate. (a) 1 H NMR overlay of IIIM-290 and its salt forms; (b) 1 H chemical.... [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

  • PMC. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • ACD/Labs. 1H Coupling in Proton NMR. [Link]

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  • MDPI. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]

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Application Note: A Robust, Validated HPLC Method for the Quantification of Azetidin-3-yl(phenyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Azetidin-3-yl(phenyl)methanone hydrochloride. This novel compound, featuring a strained azetidine ring and a UV-active phenyl ketone moiety, presents unique analytical challenges. The described method is suitable for routine quality control, stability testing, and purity assessment in drug development and manufacturing environments. The entire process, from initial parameter selection to full validation according to International Council for Harmonisation (ICH) guidelines, is presented with detailed protocols and scientific justification for each step.

Introduction

Azetidin-3-yl(phenyl)methanone hydrochloride is a small molecule of interest in medicinal chemistry due to the prevalence of the azetidine scaffold in modern pharmaceuticals. The four-membered nitrogen-containing heterocycle can enhance pharmacokinetic properties and metabolic stability.[1] The presence of both a basic nitrogen atom and a chromophoric phenyl ketone group makes this compound an ideal candidate for analysis by RP-HPLC with UV detection.

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for separating, identifying, and quantifying compounds throughout the drug development lifecycle.[2][3] Developing a reliable HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in a rigorous validation to ensure the method is fit for its intended purpose.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on establishing such a method for Azetidin-3-yl(phenyl)methanone hydrochloride.

Analyte Properties & Initial Considerations

A thorough understanding of the analyte's properties is the foundation of efficient method development.

  • Chemical Structure: Azetidin-3-yl(phenyl)methanone hydrochloride possesses a secondary amine within the azetidine ring, a ketone linker, and a phenyl group. The hydrochloride salt form suggests good aqueous solubility.

  • Physicochemical Properties (Estimated):

    • UV Chromophore: The phenyl ketone structure is expected to have a strong UV absorbance, making UV-Vis detection a suitable choice.[2] The estimated λmax is around 245-255 nm.

    • Polarity: The molecule has both polar (amine, ketone) and non-polar (phenyl ring) features. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

    • pKa: The secondary amine in the azetidine ring is basic. To ensure a consistent, single ionic form and good peak shape, the mobile phase pH should be controlled. Buffering the mobile phase at a pH at least 2 units below the pKa of the amine is recommended to ensure it remains in its protonated, more polar form.

HPLC Method Development Strategy

Our strategy is to systematically screen and optimize critical parameters to achieve a separation with good resolution, sharp peak symmetry, and a reasonable run time.

Workflow for HPLC Method Development

The logical progression from initial screening to final optimization is crucial for an efficient workflow.

MethodDevelopmentWorkflow Start Define Analytical Goal (Purity, Quantification) Col_Select Column Selection (e.g., C18, Phenyl) Start->Col_Select MP_Scout Mobile Phase Scouting (ACN vs. MeOH, pH) Col_Select->MP_Scout Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) MP_Scout->Optimization Wavelength Wavelength Selection (UV-Vis Scan) Wavelength->MP_Scout Validation Method Validation (ICH Q2(R1)) Optimization->Validation Routine Routine Analysis Validation->Routine

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocol: Method Development
  • Azetidin-3-yl(phenyl)methanone hydrochloride reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Formic acid (or other suitable buffer reagents like phosphate)

  • Purified water (18.2 MΩ·cm)

  • 0.22 µm or 0.45 µm syringe filters

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS)

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Create a working solution by diluting the stock solution to approximately 50 µg/mL with the same diluent.

  • Column and Mobile Phase Screening:

    • Initial Column Choice: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point for small molecules.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water. This will ensure an acidic pH to protonate the analyte's amine group, leading to better peak shape.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector Wavelength: Perform a UV scan of the analyte from 200-400 nm using the DAD to determine the wavelength of maximum absorbance (λmax). For initial runs, monitor at 254 nm.

  • Initial Gradient Run (Scouting):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Gradient Program: Start with a broad, linear gradient to determine the approximate elution conditions. For example, 5% B to 95% B over 15 minutes.[7][8]

  • Method Optimization:

    • Gradient Adjustment: Based on the scouting run, adjust the gradient to provide a retention time (k) between 2 and 10, ensuring the peak is well-resolved from any solvent front or impurity peaks.[6]

    • Peak Shape: If peak fronting or tailing is observed, small adjustments to the mobile phase pH or a switch to a different column chemistry (e.g., a phenyl or embedded polar group phase) may be necessary.

    • Flow Rate and Temperature: These parameters can be adjusted to fine-tune retention time and resolution. Increasing temperature generally decreases retention time and viscosity, which can improve peak efficiency.

Optimized Chromatographic Conditions (Example)

The following table summarizes a hypothetical set of optimized conditions derived from the development process.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 70% B over 10 min, hold at 70% B for 2 min, return to 10% B and re-equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector DAD at 252 nm
Injection Volume 5 µL
Sample Diluent Water:Acetonitrile (50:50, v/v)
Run Time 15 minutes

HPLC Method Validation

Method validation is a regulatory requirement that demonstrates an analytical method is suitable for its intended purpose.[4] The validation will be performed according to the ICH Q2(R1) guideline, which outlines the necessary performance characteristics to be evaluated.[3][9]

Validation Parameters and Workflow

MethodValidation cluster_validation Validation Parameters (ICH Q2) Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Small Variations) LOD_LOQ->Robustness SystemSuitability System Suitability (Pre-run Check)

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Experimental Protocol: Method Validation

Before each validation experiment, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, and the tailing factor is ≤ 2.0.

Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. The method is specific if no interfering peaks are observed at the retention time of the analyte peak. Peak purity can be assessed using a DAD.

Prepare a series of at least five standard solutions covering a range of 50% to 150% of the expected working concentration (e.g., 25, 50, 75, 100, 125 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.

Accuracy is determined by spike recovery. Analyze samples of a known concentration (e.g., a placebo spiked with the analyte at three concentration levels: 80%, 100%, and 120%) in triplicate. Calculate the percentage recovery for each sample.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the working standard (100% concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

These can be determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Parameters to vary include:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

Acceptance Criteria (Example Data)

The following table summarizes typical acceptance criteria and provides illustrative data for a well-validated method.[8]

ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at analyte RTPassed; Peak purity index > 0.999
Linearity (Correlation Coefficient) R² ≥ 0.999R² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOQ S/N ≥ 100.5 µg/mL
Robustness System suitability passesAll varied conditions met system suitability criteria

Conclusion

The RP-HPLC method described provides a systematic and scientifically sound approach for the reliable quantification of Azetidin-3-yl(phenyl)methanone hydrochloride. By following the detailed protocols for method development and validation, laboratories can implement a robust analytical procedure suitable for quality control and regulatory submission. The established method is specific, linear, accurate, precise, and robust, ensuring the integrity of analytical data generated for this important class of compounds.

References

  • Henry, R. A. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Galaverna, G., & Felinger, A. (2025). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Slideshare. (n.d.). Analytical method validation and validation of hplc. Available at: [Link]

  • PubChem. (n.d.). Azetidin-3-one Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Chemical Substance Information. (n.d.). (azetidin-3-yl)(phenyl)methanol hydrochloride. Available at: [Link]

  • PubChem. (n.d.). Azetidin-3-one. National Center for Biotechnology Information. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. Available at: [Link]

  • American Elements. (n.d.). Azetidines. Available at: [Link]

  • De Kimpe, N. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Comer, E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Preparation and storage of stock solutions for Azetidin-3-yl(phenyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of Azetidin-3-yl(phenyl)methanone Hydrochloride Stock Solutions

Executive Summary

The integrity of preclinical drug discovery and in vitro screening relies fundamentally on the precise formulation and storage of small molecule stock solutions. Azetidin-3-yl(phenyl)methanone hydrochloride is a functionalized secondary amine featuring a phenyl ketone moiety. Improper handling of this compound can lead to rapid degradation via hydrolysis, oxidation, or irreversible precipitation. This application note provides a self-validating, causally-driven protocol for the reconstitution, aliquoting, and long-term storage of this compound, ensuring absolute reproducibility across experimental replicates.

Physicochemical Profiling & The Causality of the Salt Form

Before preparing any stock solution, it is critical to understand the physical state of the molecule. The free base of azetidine derivatives is often an unstable, volatile oil prone to rapid atmospheric oxidation. By formulating this compound as a hydrochloride (HCl) salt , the solid-state stability is dramatically enhanced, and its dielectric profile is optimized for both polar organic solvents and aqueous assay media.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name Azetidin-3-yl(phenyl)methanone hydrochloride
CAS Number 1425334-92-4[1]
Molecular Weight 197.66 g/mol [1]
Molecular Formula C₁₀H₁₂ClNO (C₁₀H₁₁NO • HCl)[1]
Physical State Solid (Lyophilized Powder)
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

Expert Insight: Because this is an HCl salt, diluting the primary stock into unbuffered water will lower the pH. Always ensure your final aqueous working solution utilizes a buffer with sufficient capacity (e.g., 50 mM HEPES or PBS, pH 7.4) to neutralize the acidic microenvironment and prevent localized pH shock to cultured cells or isolated enzymes.

Solvent Selection: Mitigating the "Silent Killer" of Compound Integrity

Anhydrous DMSO is the gold standard for creating primary master stocks due to its high dielectric constant, which effectively solvates both the lipophilic phenyl ring and the polar azetidine-HCl core.

However, DMSO is aggressively hygroscopic. Under ambient conditions, DMSO can absorb up to 20% of its weight in atmospheric water within 24 hours[2].

  • The Causality of Degradation: Moisture absorption leads to freezing point depression (preventing the stock from freezing solid at -20°C) and induces the formation of insoluble hydrates[2]. Furthermore, water introduced into the DMSO stock can trigger slow hydrolysis of the ketone moiety over months of storage[3]. Therefore, atmospheric exposure must be strictly minimized.

Step-by-Step Protocol: Master Stock Solution Preparation

The following protocol is designed as a self-validating system. If the compound fails to dissolve completely under these parameters, it indicates either compromised solvent integrity (water contamination) or a degraded powder batch[4].

Table 2: Reconstitution Mass Matrix (for 1 mL of DMSO)

Desired ConcentrationMass of Compound Required (mg)
10 mM 1.98 mg
20 mM 3.95 mg
50 mM 9.88 mg
Phase 1: Equilibration & Weighing
  • Equilibrate to Room Temperature (RT): Remove the lyophilized powder from cold storage and place it in a desiccator at RT for at least 30 minutes before breaking the seal.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly compromising the anhydrous nature of the subsequent stock solution[4].

  • Weighing: Rapidly weigh the required mass (e.g., 1.98 mg for a 10 mM stock) using an analytical balance in a low-humidity environment.

Phase 2: Dissolution & Aliquoting
  • Solvent Addition: Add the calculated volume of room-temperature Anhydrous DMSO (≥99.9%) .

  • Agitation: Vortex gently for 30–60 seconds. If micro-particulates remain, sonicate in a water bath at 37°C for a maximum of 5 minutes. The solution must be optically clear.

  • Single-Use Aliquoting: Immediately dispense the master stock into single-use aliquots (e.g., 50 µL or 100 µL) using low-bind microcentrifuge tubes or Matrix™ 2D-barcoded tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (solute exclusion during ice crystal formation) and introduce moisture, leading to irreversible precipitation[3]. Single-use aliquots reduce freeze-thaw cycles to zero.

Phase 3: Working Solution Generation
  • Aqueous Dilution: On the day of the assay, thaw one aliquot at RT. Dilute directly into the pre-warmed aqueous assay buffer.

    • Causality: Ensure the final DMSO concentration in the biological assay does not exceed 0.1% – 0.5% (v/v), as higher concentrations induce solvent-mediated cytotoxicity and artifactual membrane permeabilization in cell-based assays[5].

Workflow Visualization

Workflow A Lyophilized Powder B Equilibrate to RT A->B Prevent Condensation C Dissolve in Anhydrous DMSO B->C Add Solvent (Vortex) D Single-Use Aliquots C->D Minimize Exposure E Store at -80°C (Argon Overlay) D->E Snap Freeze F Working Solution (<0.5% DMSO) E->F Thaw Once (Immediate Use)

Figure 1: Optimal workflow for Azetidin-3-yl(phenyl)methanone HCl stock preparation.

Storage & Stability Dynamics

To guarantee the trustworthiness of your experimental data over a multi-year project, strict storage parameters must be enforced.

  • Temperature: Store liquid DMSO aliquots at -80°C for long-term storage (>1 month) or -20°C for short-term storage (<1 month).

  • Inert Atmosphere: Before capping the master stock or aliquots, gently blow a stream of dry Argon or Nitrogen gas over the tube opening.

    • Causality: Argon is heavier than air; it displaces atmospheric oxygen and moisture, creating an inert blanket that prevents oxidative degradation of the azetidine ring and prevents DMSO hygroscopy[3].

  • Light Protection: Store in amber tubes or opaque boxes to prevent UV-catalyzed radical formation.

Quality Control & Validation

To ensure the protocol remains a self-validating system, implement the following QC checks:

  • Visual Inspection Post-Thaw: Upon thawing an aliquot, inspect it against a dark background. If the solution is cloudy or contains micro-crystals, thermodynamic instability (supersaturation) or moisture-induced precipitation has occurred[4].

  • Rescue Attempt: Sonicate the cloudy aliquot at 37°C for 5 minutes. If the compound redissolves, it was a reversible temperature-dependent precipitation. If it remains cloudy, irreversible degradation or stable hydrate formation has occurred, and the aliquot must be discarded .

  • Analytical Validation: For stocks stored longer than 6 months, validate compound integrity via LC-MS prior to use to ensure the molecular weight remains 197.66 g/mol [1] and no hydrolysis peaks are present.

Sources

Troubleshooting & Optimization

Improving reaction yield in Azetidin-3-yl(phenyl)methanone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of Azetidin-3-yl(phenyl)methanone hydrochloride .

Due to the inherent ring strain of the azetidine core and the high polarity of its intermediates, standard synthetic protocols often suffer from poor yields, ring-opening degradation, and isolation failures. This guide dissects the three-step synthetic workflow—Weinreb amide coupling, Grignard addition, and acidic deprotection—providing mechanistic causality, quantitative data, and self-validating protocols to ensure high-yielding, reproducible results.

Synthetic Workflow & Critical Nodes

The synthesis of Azetidin-3-yl(phenyl)methanone hydrochloride relies on the precise execution of three sequential transformations. The workflow below highlights the target intermediates and expected optimized yields.

Workflow A 1-Boc-azetidine-3-carboxylic acid (Starting Material) B Weinreb Amide Formation (HATU, DIPEA, 0°C to RT) A->B Step 1 C 1-Boc-azetidine-3-N-methoxy- N-methylcarboxamide B->C Yield: >90% D Grignard Addition (PhMgBr, THF, -78°C) C->D Step 2 E 1-Boc-azetidin-3-yl(phenyl)methanone (Ketone Intermediate) D->E Yield: 80-85% F Boc Deprotection (4M HCl in Dioxane, RT) E->F Step 3 G Azetidin-3-yl(phenyl)methanone HCl (Final Product) F->G Yield: >95%

Synthetic workflow for Azetidin-3-yl(phenyl)methanone HCl highlighting key transformations.

Troubleshooting & Optimization FAQs

Phase 1: Weinreb Amide Formation

Q: Why am I losing up to 40% of my yield during the aqueous workup of the Weinreb amide intermediate?

Mechanistic Rationale: 1-Boc-azetidine-3-N-methoxy-N-methylcarboxamide is a highly polar, low-molecular-weight molecule. When using standard carbodiimide coupling agents (like EDC·HCl), the reaction requires extensive aqueous washing to remove urea byproducts. Because the azetidine Weinreb amide has significant water solubility, it partitions into the aqueous layer, destroying your isolated yield. Upgrading to a highly efficient uronium-based coupling agent (HATU) accelerates kinetics and minimizes the need for harsh aqueous extractions.

Table 1: Quantitative Comparison of Coupling Agents for Azetidine Weinreb Amide Formation

Coupling AgentBaseSolventReaction TimeTypical YieldWorkup Profile & Causality
EDC·HCl / HOBtDIPEADCM12-16 h55-65%High product loss into the aqueous phase during the removal of water-soluble urea byproducts.
T3P (50% in EtOAc)Et3NEtOAc8-12 h75-85%Clean phase separation; water-soluble phosphates are easily removed, but sterics slow the reaction.
HATU DIPEA DCM 2-4 h 88-95% Rapid kinetics overcome steric hindrance. Requires only a mild 5% LiCl wash to remove DMF/byproducts.
Protocol 1: Optimized HATU-Mediated Weinreb Amide Synthesis

Self-Validating System: Reaction completion is visually confirmed by solution homogeneity and analytically verified by the disappearance of the acid precursor.

  • Initiation: Suspend 1-Boc-azetidine-3-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (0.2 M). Cool to 0 °C under N₂.

  • Activation: Add DIPEA (3.0 eq) dropwise. The suspension will clear into a homogenous solution, validating the free-basing of the amine salt.

  • Coupling: Add HATU (1.1 eq) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature.

  • In-Process Control (IPC): At 2 hours, quench a 10 µL aliquot in MeOH. Analyze via LC-MS. The reaction is validated when the starting material peak ([M+H]+ 202) is <2% relative to the product peak ([M+H]+ 245).

  • Isolation: Dilute with DCM. Wash sequentially with 5% aqueous LiCl (2x) to remove tetramethylurea, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Phase 2: Grignard Addition & Ring Strain Management

Q: During the addition of Phenylmagnesium bromide, I observe a complex mixture of degradation products and very little of the desired ketone. What is causing this?

Mechanistic Rationale: Azetidines are highly strained four-membered heterocycles, harboring approximately 26 kcal/mol of ring strain. When subjected to strong nucleophiles (like Grignard reagents) at elevated temperatures, the azetidine ring is highly susceptible to nucleophilic attack at the C2 or C4 positions, resulting in strain-release ring opening and the formation of acyclic amine byproducts 1. Furthermore, transition-metal or nucleophile-driven strain release functionalization is a documented degradation pathway for azetidines 2.

To prevent this, the reaction relies on the formation of a stable five-membered magnesium chelate (the tetrahedral intermediate). If the temperature rises above -60 °C before the acidic quench, this chelate collapses, exposing the ketone to over-addition and the strained ring to nucleophilic destruction.

Mechanism W Weinreb Amide Substrate M Stable Mg-Chelate (Forms at -78°C) W->M PhMgBr, THF, -78°C O Over-addition (Tertiary Alcohol) W->O Poor Chelation (e.g., wrong solvent) K Target Ketone (Desired Pathway) M->K Acidic Quench (0°C) R Ring-Opened Byproduct (Strain Release) M->R Thermal Breakdown (T > 0°C) Nucleophilic Attack

Mechanistic divergence during Grignard addition illustrating the risk of strain-release ring opening.

Protocol 2: Cryogenic Grignard Addition

Self-Validating System: Temperature control is strictly monitored; the success of the chelate stability is validated by the absence of tertiary alcohol in the IPC.

  • Preparation: Dissolve the Weinreb amide intermediate (1.0 eq) in anhydrous THF (0.1 M). Submerge the flask in a dry ice/acetone bath. Ensure the internal temperature probe reads ≤ -75 °C.

  • Addition: Add Phenylmagnesium bromide (1.0 M in THF, 1.5 eq) dropwise via a syringe pump. Critical: Adjust the addition rate so the internal temperature never exceeds -65 °C.

  • Incubation: Stir at -78 °C for 2 hours.

  • IPC: Withdraw a 0.1 mL aliquot, quench immediately into cold saturated NH₄Cl, extract with EtOAc, and run TLC (Hexanes/EtOAc 7:3). The product will be strongly UV-active, validating successful phenyl addition.

  • Quench: While maintaining the flask at -78 °C, rapidly add cold saturated aqueous NH₄Cl. Only after the quench is complete should the reaction be allowed to warm to room temperature. Extract with EtOAc, dry, and concentrate.

Phase 3: Boc Deprotection & Salt Isolation

Q: I am using TFA for the Boc deprotection, but my final product is a sticky, hygroscopic oil that is impossible to weigh accurately. How can I obtain a crystalline solid?

Mechanistic Rationale: While Trifluoroacetic acid (TFA) is a standard reagent for Boc cleavage, it yields a trifluoroacetate salt. For azetidines, TFA salts are notoriously oily, highly hygroscopic, and difficult to crystallize, leading to significant handling losses 3. By switching the acidic medium to 4M HCl in dioxane, or utilizing emerging solvent-free HCl gas methods 4, the reaction directly produces the hydrochloride salt. Because HCl salts of azetidines are highly crystalline and insoluble in ethereal solvents, the product precipitates directly out of the reaction matrix, driving Le Chatelier's equilibrium forward and preventing the azetidine ring from undergoing acid-catalyzed degradation.

Table 2: Comparison of Boc Deprotection Conditions for Azetidine Derivatives

Reagent SystemReaction TimeYieldProduct FormKey Advantages / Disadvantages
20-50% TFA in DCM1-2 h>90%TFA Salt (Oily)Fast kinetics; however, TFA salts are hygroscopic and require a secondary salt-exchange step 3.
4M HCl in Dioxane 0.5-2 h >95% HCl Salt (Solid) Directly precipitates the target HCl salt; easy isolation via filtration; avoids aqueous workup 3.
Solvent-Free HCl Gas15-30 minQuant.HCl Salt (Solid)Green alternative; zero solvent waste; requires a specialized dual-chamber reactor setup 4.
Protocol 3: Anhydrous HCl Deprotection and Salt Isolation

Self-Validating System: The reaction is visually validated by the formation of a dense white precipitate, confirming successful salt formation and insolubility in the reaction matrix.

  • Dissolution: Dissolve 1-Boc-azetidin-3-yl(phenyl)methanone (1.0 eq) in a minimal amount of anhydrous DCM (to ensure initial solubility).

  • Deprotection: Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at room temperature.

  • Monitoring: Stir for 1-2 hours. A white precipitate (the hydrochloride salt) will begin to crash out of the solution within 30 minutes.

  • IPC: Centrifuge a small aliquot, decant the supernatant, dissolve the solid in MeOH, and analyze via LC-MS to ensure complete disappearance of the Boc-protected mass.

  • Isolation: Add a 3x volume of anhydrous diethyl ether to the reaction flask to fully crash out the salt. Filter the suspension through a glass frit under a stream of dry N₂ (to prevent moisture absorption). Wash the filter cake generously with cold diethyl ether.

  • Drying: Dry the resulting white crystalline solid under high vacuum at 40 °C for 12 hours to yield pure Azetidin-3-yl(phenyl)methanone hydrochloride.

References

  • Source: clockss.
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: benchchem.
  • Source: researchgate.

Sources

Technical Support Center: Troubleshooting Azetidin-3-yl(phenyl)methanone Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing solubility challenges with Azetidin-3-yl(phenyl)methanone hydrochloride in Dimethyl Sulfoxide (DMSO).

Mechanistic Context: The Solvation Challenge

Compound solubility in DMSO is a critical parameter in early-stage drug discovery, dictating the viability of high-throughput screening assays and primary bioscreening programs[1]. Azetidin-3-yl(phenyl)methanone hydrochloride presents a unique solvation challenge due to the interplay between its lipophilic phenyl-azetidine backbone and its polar hydrochloride salt form.

While hydrochloride salts are engineered to enhance aqueous solubility by dissociating into protonated bases and acid radicals in water[2], their behavior in aprotic solvents like DMSO is highly dependent on solvent purity. DMSO is inherently hygroscopic. When it absorbs atmospheric moisture, the hydrogen-bonding network within the solvent becomes highly structured[3]. This structural shift drastically reduces the solvent's capacity to solvate lipophilic moieties. Furthermore, the introduction of water into the aprotic DMSO environment alters the ionic interactions of the hydrochloride salt, often leading to supersaturation and rapid precipitation[3]. In pure, anhydrous conditions, aprotic solvents lack the hydrogen bond donors needed to efficiently solvate the chloride anion, which can occasionally make the free base form of an API more soluble in pure DMSO than its salt counterpart[2].

Quantitative Data Summary

Understanding the physicochemical behavior of the compound in different states is essential for assay design. The table below summarizes the expected solubility profiles based on the compound's salt vs. free base forms.

Physicochemical PropertyHydrochloride Salt FormFree Base Form
Aqueous Buffer Solubility High (Readily dissociates into ions)Low (Highly lipophilic)
Anhydrous DMSO Solubility Moderate to HighHigh
Hydrated DMSO Solubility Low (High risk of supersaturation/precipitation)Moderate
Optimal Storage Condition -80°C in tightly sealed, single-use aliquots-80°C in tightly sealed, single-use aliquots

Troubleshooting Workflow

The following decision tree outlines the logical progression for resolving solubility issues with this compound.

SolubilityWorkflow Start Start: Azetidin-3-yl(phenyl)methanone HCl in DMSO CheckDMSO Is DMSO strictly anhydrous? (Freshly opened?) Start->CheckDMSO UseAnhydrous Use fresh anhydrous DMSO & warm to 37°C CheckDMSO->UseAnhydrous No CheckClear Is the solution clear? CheckDMSO->CheckClear Yes UseAnhydrous->CheckClear Sonicate Vortex & Sonicate (10-15 mins) CheckClear->Sonicate No Success Proceed to Assay (Store aliquots at -80°C) CheckClear->Success Yes CheckClear2 Is the solution clear? Sonicate->CheckClear2 FreeBase In Situ Free-Basing (Add 1.1 eq DIPEA) CheckClear2->FreeBase No CheckClear2->Success Yes FreeBase->Success Solubility Restored

Workflow for troubleshooting Azetidin-3-yl(phenyl)methanone hydrochloride solubility in DMSO.

Step-by-Step Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Follow these methodologies precisely.

Protocol A: Preparation of Anhydrous Stock Solutions

Causality: Minimizing water introduction preserves the aprotic solvation environment, preventing the disruption of ionic interactions[3].

  • Preparation: Equilibrate both the Azetidin-3-yl(phenyl)methanone hydrochloride powder and a fresh, sealed bottle of anhydrous DMSO to room temperature before opening. This prevents atmospheric condensation.

  • Addition: Weigh the desired amount of the compound into a sterile, low-bind microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex the solution vigorously for 2-5 minutes[4].

  • Validation Check: Hold the vial against a bright light source. An optically clear solution indicates successful solvation. If a Tyndall effect (light scattering) is observed, micro-precipitates remain. Proceed to Protocol B.

Protocol B: Rescuing a Precipitated Stock Solution

Causality: Supplying kinetic energy (heat and sound waves) overcomes the activation energy required to break crystalline lattice interactions without inducing thermal degradation.

  • Warming: Place the sealed tube in a water bath or dry block set to 37°C for 10-15 minutes. Avoid excessive heat, which could degrade the azetidine ring[4].

  • Sonication: Transfer the tube to an ultrasonic bath. Sonicate for 10 minutes, ensuring the water level matches the liquid level inside the tube.

  • Validation Check: Inspect visually. If the solution is clear, immediately aliquot into single-use volumes and store at -80°C to prevent future precipitation[3].

Protocol C: In Situ Free-Basing (Advanced Rescue)

Causality: If the hydrochloride salt remains stubbornly insoluble in pure DMSO due to poor chloride solvation, neutralizing the salt converts it to the highly lipophilic free base, which readily dissolves in organic solvents[2].

  • Neutralization: To the cloudy DMSO suspension, add 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Vortex for 60 seconds. The deprotonation of the azetidine nitrogen will yield the free base and DIPEA-HCl.

  • Validation Check: The solution should rapidly clear as the free base dissolves into the DMSO. (Note: Ensure DIPEA is compatible with your downstream biological or analytical assay before utilizing this method).

Frequently Asked Questions (FAQs)

Q1: My stock solution was clear yesterday, but today there are crystals. Why did this happen? A1: Precipitation of a previously dissolved compound from a DMSO stock solution is typically caused by temperature fluctuations or moisture ingress[4]. Repeatedly opening the vial allows the hygroscopic DMSO to absorb atmospheric moisture. This increased water content alters the solvent's hydrogen-bonding network, leading to supersaturation and precipitation of the hydrochloride salt[3]. Always use single-use aliquots.

Q2: Can I boil or heavily heat the DMSO solution to force the compound to dissolve? A2: No. While gentle warming (up to 37°C) is recommended to aid dissolution, you must avoid excessive heat. High temperatures can thermally degrade the compound[4] and cause the DMSO to break down, potentially ruining your assay.

Q3: Why does my compound precipitate immediately when diluted from DMSO into my aqueous assay buffer? A3: While the hydrochloride salt is generally more water-soluble than the free base[5], rapid dilution of a highly concentrated DMSO stock into an aqueous medium can cause localized supersaturation. To prevent this "solvent shock," ensure vigorous mixing during dilution, perform step-down serial dilutions, or consider using a biocompatible surfactant in your assay buffer[3].

Sources

Preventing degradation of Azetidin-3-yl(phenyl)methanone hydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-17

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of Azetidin-3-yl(phenyl)methanone hydrochloride. Adherence to these protocols is critical for maintaining the compound's purity, efficacy, and safety in experimental and developmental settings.

Section 1: Understanding the Molecule's Stability Profile

This section addresses the inherent chemical characteristics of Azetidin-3-yl(phenyl)methanone hydrochloride that influence its stability.

FAQ: What are the primary chemical liabilities of this compound?

Azetidin-3-yl(phenyl)methanone hydrochloride possesses three key structural features that are central to its stability profile:

  • Azetidine Ring: This four-membered nitrogen-containing ring is characterized by significant ring strain (approx. 25.4 kcal/mol).[1][2] This strain makes the ring susceptible to nucleophilic attack and subsequent ring-opening, a process that can be catalyzed by acidic conditions.[3] The presence of the hydrochloride salt provides a local acidic environment that can protonate the azetidine nitrogen, potentially increasing its susceptibility to ring cleavage.[3][4]

  • Ketone Functional Group: The benzoyl group (phenyl(keto)methanone) can be susceptible to oxidation and photolytic degradation.[5][6] Ketones can also undergo reduction to the corresponding secondary alcohol, (azetidin-3-yl)(phenyl)methanol, which would be a significant impurity.[7]

  • Hydrochloride Salt: While improving solubility and crystallinity, the hydrochloride salt form can make the compound hygroscopic (prone to absorbing atmospheric moisture). Absorbed water can act as a nucleophile, promoting hydrolysis of the azetidine ring.[8] Furthermore, the acidic nature of the salt can catalyze this hydrolytic degradation.[9]

FAQ: What are the most likely degradation pathways?

Based on the compound's structure, the primary degradation pathways to monitor are hydrolysis, oxidation, and photolysis. Forced degradation studies, which intentionally stress the molecule, are the definitive way to confirm these pathways and identify resulting products.[10][11][12]

parent Azetidin-3-yl(phenyl)methanone HCl hydrolysis Ring-Opening Product (e.g., Amino acid derivative) parent->hydrolysis H₂O / Acid oxidation Oxidative Byproducts (e.g., Benzoic acid, ring-oxidized species) parent->oxidation O₂ photolysis Photodegradation Products (Radical-induced species) parent->photolysis Light (UV/Vis) reduction (azetidin-3-yl)(phenyl)methanol parent->reduction Reducing agents

Caption: Potential degradation pathways for Azetidin-3-yl(phenyl)methanone hydrochloride.

Section 2: Recommended Long-Term Storage Protocols

Proper storage is the most effective strategy to prevent degradation. The goal is to mitigate the environmental factors—temperature, humidity, and light—that can compromise the compound's integrity.[13][14]

FAQ: What are the ideal temperature, humidity, and lighting conditions for long-term storage?

The following conditions are recommended based on general best practices for active pharmaceutical ingredients (APIs) with similar chemical liabilities.[15][16]

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer) Reduces the rate of all chemical degradation reactions, particularly thermally-driven ring-opening of the strained azetidine ring.[17]
Humidity Store with Desiccant Minimizes water absorption (hygroscopicity), which is a key risk factor for hydrolytic degradation of the azetidine ring.[8][16]
Light Amber Glass Vial Protects the ketone functional group from photolytic degradation caused by exposure to UV and visible light.[5][16]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidative degradation of the ketone and other susceptible parts of the molecule.[6][16]
FAQ: What type of container should I use?

A Type I borosilicate amber glass vial with a PTFE-lined cap is the recommended primary container.

  • Amber Glass: Blocks UV and visible light.[16]

  • Borosilicate Glass: Highly resistant to chemical leaching and changes in pH.

  • PTFE-Lined Cap: Provides an excellent seal against moisture and oxygen ingress and is chemically inert.

Section 3: Troubleshooting Guide

This section provides guidance for addressing common issues observed during storage and handling.

Q: I've noticed the powder has changed color (e.g., yellowing) and is clumping. What does this mean?
  • Probable Cause: This often indicates degradation. Yellowing can be a sign of oxidative or photolytic degradation. Clumping or caking is a strong indicator of moisture absorption (hygroscopicity), which can precede and accelerate hydrolysis.

  • Recommended Action:

    • Do not use the material for new experiments until its purity has been re-assessed.

    • Immediately perform a purity analysis using a validated stability-indicating HPLC method.

    • Measure the water content using Karl Fischer titration.

    • Review your storage and handling procedures to ensure they align with the recommendations in Section 2.

Q: My HPLC analysis shows a new peak and a decrease in the main peak's area. How do I proceed?
  • Probable Cause: A new peak signifies the formation of a degradation product. The decrease in the parent compound's peak area corresponds to the extent of this degradation.

  • Recommended Action: This situation requires the identification of the unknown impurity. A logical workflow is essential for characterization.

cluster_0 Troubleshooting Workflow start Purity Decrease Detected (New HPLC Peak) lcms Perform LC-MS Analysis start->lcms hrms Obtain High-Resolution Mass Spec (HRMS) lcms->hrms pathway Propose Degradation Pathway (e.g., Hydrolysis, Oxidation) hrms->pathway isolate Isolate Degradant (Prep-HPLC) pathway->isolate nmr Structural Elucidation (NMR Spectroscopy) isolate->nmr end Structure Confirmed nmr->end

Caption: Workflow for identifying an unknown degradation product.

Section 4: Key Experimental Protocols

These protocols provide a framework for assessing the stability of your compound. Methods must be fully validated according to ICH guidelines for GMP applications.[8]

Protocol 1: HPLC Method for Purity Assessment

This is a general-purpose method; it must be optimized and validated for your specific equipment and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or wavelength of maximum absorbance for the compound).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (RSD < 2%), theoretical plates, and tailing factor are within acceptable limits.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding potential degradation pathways and confirming that your analytical method is "stability-indicating."[11][18][19] The goal is to achieve 5-20% degradation of the active ingredient.[12]

  • Prepare Stock Solutions: Create solutions of Azetidin-3-yl(phenyl)methanone hydrochloride (approx. 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 M HCl to a stock solution. Heat at 60°C. Sample at 2, 6, 12, and 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to a stock solution. Keep at room temperature. Sample at 1, 2, 4, and 8 hours. Neutralize samples immediately before HPLC analysis.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a stock solution. Keep at room temperature, protected from light. Sample at 2, 6, 12, and 24 hours.

  • Thermal Degradation: Store the solid powder and a stock solution in an oven at 80°C. Sample at 1, 3, and 7 days.

  • Photolytic Degradation: Expose the solid powder and a stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14][20] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (Protocol 1). Couple with a mass spectrometer (LC-MS) to obtain mass information on any new peaks that appear.[8][21]

References

  • ICH. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 31(3), 60-74.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Van den Abeele, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • ICH. (n.d.). ICH Q1A R2 - ICH Guidelines of Stability Testing. SlideShare. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1755–1760. [Link]

  • Slanina, T., & Slavicek, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3826-3848. [Link]

  • Pharmaffiliates. (n.d.). The Storage Conditions For APIs And Medicines. Pharmaffiliates. [Link]

  • Sharma, A., & Kumar, A. (2018). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 3(4), 1-10.
  • ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. [Link]

  • Matsunaga, T., et al. (1989). Reduction of drug ketones by dihydrodiol dehydrogenases, carbonyl reductase and aldehyde reductase of human liver. Xenobiotica, 19(12), 1411-1420. [Link]

  • Scribd. (n.d.). Chemical Degradation Pathways in Pharmaceuticals. Scribd. [Link]

  • Proclinical. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Proclinical. [Link]

  • IntechOpen. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. [Link]

  • Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 98(2), 539–544. [Link]

  • BioPharm International. (2023). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Rodrigues, M., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(18), 5633. [Link]

  • Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sterling Pharma Solutions. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Van Hout, F., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112810.
  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • European Medicines Agency. (2007). Guideline on declaration of storage conditions. European Medicines Agency. [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • Chembase.cn. (n.d.). (azetidin-3-yl)(phenyl)methanol hydrochloride. Chembase.cn. [Link]

Sources

Optimizing purification of Azetidin-3-yl(phenyl)methanone hydrochloride by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of Azetidin-3-yl(phenyl)methanone hydrochloride. This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to navigate the specific challenges associated with purifying this polar, basic compound in its salt form.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification process.

Q1: Why is my compound streaking severely or not moving from the baseline on a standard silica TLC plate (e.g., in Ethyl Acetate/Hexane)?

This is the most frequent issue. Azetidin-3-yl(phenyl)methanone hydrochloride is a salt containing a basic nitrogen atom. The stationary phase, silica gel, has a slightly acidic surface due to the presence of silanol groups (Si-OH). Your protonated amine forms a strong ionic interaction with these acidic sites, causing it to either bind irreversibly at the origin or "streak" up the plate as it partially interacts with the mobile phase.[1] Standard non-polar solvent systems lack the strength to effectively elute such a polar salt.

Q2: Can I run the hydrochloride salt directly on a silica gel column?

While possible, it is highly challenging and often leads to poor recovery and resolution. The strong ionic binding to the silica requires highly polar and often complex mobile phases. A more reliable and reproducible approach is to either neutralize (free-base) the compound before chromatography or to modify the mobile phase to mitigate the effects of the acidic silica.

Q3: What is a good starting solvent system to scout on TLC?

For a polar amine salt, you need a polar mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[2] Begin with a system like 5% MeOH in DCM and incrementally increase the methanol concentration. To counteract the acidic silica, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et3N) or a 10% ammonia in methanol solution to your mobile phase.[2][3] This will help produce more defined spots on the TLC plate.

Q4: My TLC shows a good spot with a basic modifier, but the flash chromatography purification is still poor. What's wrong?

Several factors could be at play:

  • Insufficient Equilibration: The column must be thoroughly equilibrated with the mobile phase containing the basic modifier. This ensures all the acidic sites on the silica are deactivated before the sample is loaded.[3]

  • Sample Loading: The solvent used to dissolve your sample for loading is critical. Using a strong solvent like pure methanol can cause the compound to spread into a wide band at the top of the column, leading to poor separation.[4] It is often better to use a dry loading technique.[3][5]

  • Column Overloading: Even with a modifier, the loading capacity for highly polar salts can be lower than for neutral compounds. Try reducing the amount of crude material loaded onto the column.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect analyses for persistent purification problems, complete with step-by-step solutions.

Problem A: Severe Peak Tailing and Low Recovery
  • Primary Cause: Strong Analyte-Stationary Phase Interaction. As discussed in the FAQs, the protonated azetidine nitrogen binds strongly to the acidic silanol groups on the silica surface. This causes a portion of the molecules to lag behind the main band, resulting in a "tailed" peak and potential irreversible adsorption, which lowers recovery.

  • Solution 1: In-Situ Deactivation of Silica with a Basic Modifier. This is often the most direct approach. By adding a volatile tertiary amine to the mobile phase, you create a competitive equilibrium where the modifier preferentially interacts with the acidic sites, allowing your compound of interest to elute based on its polarity.

    Detailed Protocol: Purification with a Triethylamine-Modified Mobile Phase

    • TLC Optimization: Develop a mobile phase that gives your target compound an Rf value of approximately 0.2-0.35.[6] A good starting point is 5-10% Methanol in Dichloromethane. Add 1% triethylamine (Et3N) to this mixture.

    • Column Selection: Choose a silica gel column with a mass at least 40-100 times that of your crude sample.

    • Column Equilibration: Flush the column with at least 5 column volumes (CV) of the mobile phase (containing 1% Et3N). This step is critical to ensure the entire silica bed is deactivated.[3]

    • Sample Preparation (Dry Loading Recommended): a. Dissolve your crude Azetidin-3-yl(phenyl)methanone hydrochloride in a minimal amount of a suitable solvent (e.g., methanol). b. Add a small amount of silica gel (approximately 1-2 times the mass of your crude sample) to this solution. c. Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.[3] d. Load this powder evenly onto the top of the equilibrated column.

    • Elution: Begin elution with your optimized mobile phase. If separation from impurities is difficult, a shallow gradient (e.g., starting at 5% MeOH/1% Et3N in DCM and gradually increasing to 15% MeOH/1% Et3N in DCM over 10-15 CV) can be highly effective.[3][7]

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solution 2: Pre-Purification Neutralization (Free-Basing). If peak tailing persists or recovery is unacceptably low, converting the hydrochloride salt to its neutral, free-base form before chromatography is the most robust solution. The neutral amine will have significantly weaker interactions with the silica gel.

    Detailed Protocol: Free-Basing Azetidin-3-yl(phenyl)methanone HCl

    • Dissolve the crude hydrochloride salt in water or a mixture of water and an organic solvent like DCM.

    • Cool the solution in an ice bath.

    • Slowly add a weak inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring.[8] Monitor the pH with pH paper, aiming for a pH of 8-9.

    • Once the solution is basic, transfer it to a separatory funnel.

    • Extract the aqueous layer multiple times (3x) with an organic solvent like Dichloromethane or Ethyl Acetate. The free base is more soluble in organic solvents.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude free base can now be purified using a standard normal-phase flash chromatography protocol (e.g., with an Ethyl Acetate/Hexane or DCM/MeOH gradient) without the need for a basic modifier.

Problem B: Poor Separation from Closely Eluting Impurities
  • Primary Cause: Suboptimal Solvent Selectivity. Even if the polarity of the mobile phase is correct (i.e., your compound is eluting), the specific solvents chosen may not provide sufficient selectivity to resolve your product from impurities. Solvents are classified into different selectivity groups based on their proton donor, proton acceptor, and dipole characteristics.[9] Changing the solvent but keeping the polarity similar can drastically alter the separation.[4]

  • Solution: Systematic Solvent System Screening.

    • Perform Parallel TLC: Screen your crude mixture on at least three different TLC plates using solvent systems of similar polarity but from different selectivity groups.[9]

    • Data-Driven Selection: Based on the TLC results, choose the solvent system that provides the largest separation (ΔRf) between your product and the key impurities. This system will maximize your loading capacity and yield during the flash chromatography run.[9]

Section 3: Data & Reference Tables

Table 1: Solvent Selection and Properties for Normal-Phase Chromatography

SolventSelectivity Group[9]Polarity IndexNotes & Common Usage
Hexane / Heptane0.1Non-polar component; used to adjust overall mobile phase strength.[2]
Dichloromethane (DCM)V3.1Good for dissolving a wide range of compounds; often used with methanol for polar molecules.[2][10]
Ethyl Acetate (EtOAc)VIa4.4A standard polar component, often used with hexanes.[2] Good for moderately polar compounds.
AcetoneVIa5.1Same selectivity group as EtOAc but slightly more polar. Can improve peak shape for compounds that tail in EtOAc.[4]
Acetonitrile (MeCN)VIb5.8Different selectivity than EtOAc/Acetone. Can be useful for difficult separations.
Methanol (MeOH)II5.1Highly polar solvent used for eluting very polar compounds. Typically used as a small percentage (<10%) in DCM.[2]
Triethylamine (Et3N)2.9Basic modifier used at 0.5-2% to deactivate acidic silica sites when purifying amines.[3]

Section 4: Visual Workflows & Diagrams

The following diagrams illustrate the decision-making process for troubleshooting and method development.

Troubleshooting_Decision_Tree Troubleshooting Workflow for Azetidinyl Ketone HCl Purification start Initial TLC/Flash Result prob_streak Severe Streaking / Tailing? start->prob_streak prob_no_elution Compound Stuck at Origin? prob_streak->prob_no_elution No sol_add_base Add 0.5-1% Et3N or NH3/MeOH to Mobile Phase prob_streak->sol_add_base Yes prob_poor_sep Poor Separation? prob_no_elution->prob_poor_sep No sol_increase_polar Increase % of Polar Solvent (e.g., MeOH in DCM) prob_no_elution->sol_increase_polar sol_alt_solvent Screen Alternative Solvent Systems (e.g., Acetone instead of EtOAc) prob_poor_sep->sol_alt_solvent Yes sol_add_base->prob_poor_sep If streaking persists, consider free-basing end_node Optimized Purification sol_add_base->end_node sol_free_base Perform Pre-Column Neutralization (Free-Basing Protocol) sol_increase_polar->sol_free_base If still no elution sol_free_base->end_node sol_gradient Optimize Gradient Slope sol_alt_solvent->sol_gradient sol_gradient->end_node sol_alt_sorbent Consider Alternative Stationary Phase (Alumina, Amine-bonded Silica)

Caption: Troubleshooting workflow for common purification issues.

Method_Development_Workflow Method Development Workflow: From TLC to Flash start Crude Azetidin-3-yl(phenyl)methanone HCl tlc_screen 1. TLC Screening (e.g., DCM/MeOH + 1% Et3N) start->tlc_screen check_rf 2. Is Target Rf ≈ 0.2-0.35 with good spot shape? tlc_screen->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No prep_sample 3. Prepare Sample for Loading check_rf->prep_sample Yes adjust_polarity->tlc_screen dry_load Dry Loading (Recommended) prep_sample->dry_load wet_load Liquid Loading (Use weak solvent) prep_sample->wet_load run_flash 4. Equilibrate Column & Run Flash Chromatography (Isocratic or Gradient) dry_load->run_flash wet_load->run_flash analyze 5. Collect & Analyze Fractions via TLC run_flash->analyze product Pure Product analyze->product

Caption: A systematic workflow for method development.

References

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Successful Flash Chromatography. King Group, University of Sheffield. [Link]

  • Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. [Link]

  • Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Der Pharma Chemica. [Link]

  • Use of Different Salt Solutions in Salting-Out TLC of Co(III) Complexes on Silica Gel. ResearchGate. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Silly question - but do hydrochloride salts run on a TLC? Reddit. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Effect of salts on retention in hydrophilic interaction chromatography. The Nest Group. [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]

  • General methods for flash chromatography using disposable columns. PMC. [Link]

  • The effect of improper use of buffer salts on chromatographic columns and solutions! uHPLCs. [Link]

  • Liquid Chromatography Troubleshooting Guide. Shimadzu. [Link]

  • Six key factors that impact flash chromatography. Biotage. [Link]

  • 5 Common Nitrogen Issues in LC-MS. Organomation. [Link]

  • Neutralizing amines with low salt precipitation potential.
  • Flash Chromatography: Principles & Applications. Phenomenex. [Link]

  • (azetidin-3-yl)(phenyl)methanol hydrochloride — Chemical Substance Information. ECHA. [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. [Link]

  • Neutralizing Amine | Refinery Chemicals. Chemtex Speciality Limited. [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]

  • Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne Labs. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne ISCO. [Link]

  • Flash chromatography, a fast and efficient technique for purification of peptides – Part 2. Biotage. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. University of Regensburg. [Link]

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. [Link]

  • LC Chromatography Troubleshooting Guide. Phenomenex. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. PubMed. [Link]

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Reducing hygroscopicity of azetidine hydrochloride salts in humid laboratory environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with hygroscopic materials, specifically focusing on azetidine hydrochloride and similar amine salts, in humid laboratory environments. Our goal is to equip you with the scientific understanding and practical techniques to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity

Azetidine hydrochloride, like many amine hydrochloride salts, is prone to hygroscopicity—the tendency to absorb moisture from the atmosphere.[1][2] This can lead to a cascade of experimental issues, including:

  • Inaccurate Weighing: Absorption of water leads to significant errors in mass measurements.

  • Physical State Alterations: The solid can transform from a free-flowing powder to a sticky, clumpy, or even deliquescent (liquid) state, making handling difficult.[3]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[4]

  • Altered Physicochemical Properties: Moisture uptake can change critical properties like dissolution rate and bioavailability, impacting downstream applications.[5]

This guide is structured to provide immediate, actionable solutions to common problems and to offer deeper, preventative strategies for long-term success.

Part 1: Immediate Troubleshooting & FAQs

This section addresses the most common issues encountered when working with azetidine hydrochloride in a standard laboratory setting.

FAQ 1: My azetidine hydrochloride salt has become clumpy and difficult to handle. What can I do right now?

Immediate Action: Your primary goal is to remove the absorbed water and prevent further moisture uptake.

  • Drying: Place the material in a vacuum desiccator containing a high-capacity desiccant like phosphorus pentoxide (P₄O₁₀) or fresh, indicating silica gel. Apply vacuum to facilitate water removal. Gentle heating in a vacuum oven (if the compound's thermal stability allows) can accelerate this process.

  • Controlled Environment: Once dry, immediately transfer the compound to a controlled, low-humidity environment for all subsequent handling. A nitrogen-purged glove box is the gold standard.[6] If a glove box is unavailable, a well-maintained desiccator can serve as a temporary workspace for quick manipulations.

Causality: Clumping occurs because absorbed water molecules form bridges between salt particles, leading to agglomeration. By removing this water under vacuum and storing the material with a desiccant, you break these bridges and prevent their reformation.[3]

FAQ 2: I'm getting inconsistent weights when preparing solutions. How can I ensure accuracy?

Troubleshooting Protocol:

  • Pre-dry the Salt: Before weighing, ensure your azetidine hydrochloride is completely dry using the method described in FAQ 1.

  • Weigh in a Controlled Atmosphere: The most reliable method is to weigh the powder inside a glove box with a controlled low-humidity atmosphere (<10% RH).[7]

  • Rapid Weighing Technique (If no glove box is available):

    • Store the pre-dried salt in a tightly sealed container within a desiccator.

    • Remove the container from the desiccator only immediately before weighing.

    • Use a clean, dry spatula and weighing vessel.

    • Perform the weighing as quickly as possible to minimize exposure time to ambient air.

    • For highly sensitive experiments, consider weighing by difference: weigh the sealed container, dispense the approximate amount of powder, and re-weigh the container to determine the exact amount transferred.

Scientific Rationale: The rate of water uptake can be surprisingly fast. Inconsistent weights are a direct result of the material absorbing atmospheric moisture between the time it is removed from storage and the time the weight is recorded on the balance. Minimizing exposure time and controlling the atmosphere are the only ways to mitigate this.

FAQ 3: I don't have a glove box. What are the best practices for handling and storing my azetidine hydrochloride?

Best Practices for Storage without a Glove Box:

  • Primary Container: Use a glass vial with a PTFE-lined cap that provides a tight seal.

  • Secondary Containment (Desiccator): Place the primary container inside a desiccator. For long-term storage, a vacuum desiccator is superior.

  • Desiccant Choice: Use a high-efficiency desiccant. The table below compares common options.[8][9][10][11]

Desiccant TypeAdsorption CapacityEfficiency at Low RHRegenerationNotes
Molecular Sieves (3A or 4A) Moderate to HighExcellent High Temperature (200-300 °C)Ideal for achieving very low humidity levels.[10]
Silica Gel (Indicating) HighGoodLow Temperature (120 °C)Visual indicator of saturation is highly useful.[9]
Phosphorus Pentoxide (P₄O₁₀) Very HighExcellent Not RegenerableExtremely effective but corrosive and requires careful handling.
Montmorillonite Clay ModerateFairLow TemperatureA cost-effective option for less critical applications.[10]
  • Handling Workflow:

    • Always allow the desiccator to return to room temperature before opening to prevent moisture from condensing on cold surfaces.

    • Minimize the time the desiccator is open.

    • Seal the primary container immediately after dispensing the material.

    • Regularly check and regenerate or replace the desiccant. For indicating silica gel, this is when the color changes (e.g., blue to pink).

Part 2: Proactive Strategies to Reduce Hygroscopicity

If the inherent hygroscopicity of azetidine hydrochloride is a persistent problem, modifying the solid form of the material is the most robust long-term solution. This involves crystal engineering approaches like salt screening and co-crystallization.

Strategy 1: Salt Screening and Selection

The hydrochloride (Cl⁻) counter-ion is small and can readily form hydrogen bonds with water, contributing to hygroscopicity.[12][13] By replacing it with a different counter-ion, it's possible to create a new salt form with improved physical properties.[14][15]

Question: How do I select a new salt form to reduce hygroscopicity?

Answer: The goal is to choose a counter-ion that disrupts the crystal lattice's ability to accommodate water molecules. This is often achieved by selecting larger, bulkier, or more hydrophobic counter-ions that create a less favorable environment for hydrogen bonding with water.[16]

Experimental Protocol: Tiered Salt Screening

  • Tier 1: Counter-ion Selection & Initial Screen

    • Selection: Based on the pKa of azetidine, select a range of pharmaceutically acceptable acids with a pKa difference of ≥2.[2] Include counter-ions with varying properties (e.g., mesylate, tosylate, citrate, tartrate).[17][18]

    • Procedure: In a 96-well plate, dissolve azetidine free base in a suitable solvent. Add equimolar solutions of the selected counter-ion acids. Allow for slow evaporation, cooling, or anti-solvent addition to induce crystallization.[14]

    • Analysis: Visually inspect wells for crystallinity.

  • Tier 2: Characterization of Crystalline Hits

    • Scale-up: Prepare larger quantities (50-200 mg) of the promising crystalline salts identified in Tier 1.[17]

    • Confirmation: Use techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of new, unique crystalline forms. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm salt formation by observing shifts in characteristic peaks.

    • Hygroscopicity Assessment: Subject the new salt forms to Dynamic Vapor Sorption (DVS) analysis (see Part 3 for details) to quantify their moisture uptake compared to the original hydrochloride salt.

  • Tier 3: Lead Candidate Selection

    • Full Evaluation: Select the top 1-2 candidates with the lowest hygroscopicity for a full characterization panel, including solubility, dissolution rate, thermal properties (DSC/TGA), and chemical stability.[14] This ensures that in solving the hygroscopicity problem, you have not negatively impacted other critical properties.

Workflow for Salt Screening

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Characterization cluster_2 Tier 3: Lead Selection a Select Counter-ions (pKa rule, diverse properties) b High-Throughput Crystallization (96-well plate) a->b c Visual & Microscopic Analysis b->c d Scale-up Promising Hits (50-200 mg) c->d Crystalline Hits e Confirm New Solid Form (PXRD, FTIR) d->e f Quantify Hygroscopicity (DVS Analysis) e->f g Full Physicochemical Profiling (Solubility, Stability, etc.) f->g Low Hygroscopicity Candidates h Select Optimal Salt Form g->h i Final Salt Candidate h->i Proceed to Development

Caption: A tiered workflow for selecting a non-hygroscopic salt form.

Strategy 2: Co-crystallization

An alternative to changing the salt form is to create a co-crystal. A co-crystal is a multi-component crystal where the API (azetidine hydrochloride) and a neutral "co-former" are held together by non-covalent interactions, primarily hydrogen bonds, in a specific stoichiometric ratio.[19]

Question: How does co-crystallization reduce hygroscopicity and how do I choose a co-former?

Answer: Co-crystals can reduce hygroscopicity by engaging the sites on the azetidine hydrochloride molecule that would otherwise bind to water. The co-former effectively "shields" the hygroscopic parts of the API by forming strong, stable hydrogen bonds, leaving fewer opportunities for water molecules to interact.[13][20][21]

Co-former Selection Criteria:

  • Hydrogen Bonding: Look for co-formers with functional groups that can form strong hydrogen bonds with either the azetidinium cation or the chloride anion. Carboxylic acids, amides, and other molecules with hydrogen bond donors/acceptors are excellent candidates.[20][22][23]

  • Safety: The co-former should be non-toxic and pharmaceutically acceptable, often selected from the FDA's Generally Recognized as Safe (GRAS) list.

  • Physical Properties: A good co-former should be a stable, crystalline solid itself.

Experimental Protocol: Co-crystal Screening

  • Co-former Selection: Choose a library of 10-20 GRAS-listed co-formers with appropriate functional groups (e.g., benzoic acid, succinic acid, fumaric acid, nicotinamide).[24]

  • Screening Methods:

    • Slurry/Liquid-Assisted Grinding: Combine azetidine HCl and the co-former (typically in a 1:1 molar ratio) in a ball mill or with a mortar and pestle. Add a few drops of a solvent (e.g., acetonitrile, ethanol) and grind for 30-60 minutes.[25]

    • Solvent Evaporation: Dissolve both components in a common solvent and allow for slow evaporation.[22][26]

  • Characterization: Analyze the resulting solids using PXRD to identify new crystalline patterns indicative of co-crystal formation. DSC can show a new, sharp melting point different from either of the starting materials.

  • Hygroscopicity Testing: Perform DVS analysis on confirmed co-crystals to assess their moisture uptake relative to the starting salt.

Mechanism of Hygroscopicity Reduction via Co-crystallization

G cluster_0 Hygroscopic Salt cluster_1 Non-Hygroscopic Co-crystal A Azetidine HCl H-bond sites exposed C Azetidine HCl • Co-former H-bond sites occupied by Co-former A->C Co-crystallization Water H₂O Water->A:f0 Water Adsorption Coformer Co-former Coformer->C:f0 Strong H-bonding

Caption: Co-formers block water binding sites on the salt.

Part 3: Advanced Analytical & Handling Protocols

For in-depth characterization and handling of highly sensitive materials, more advanced techniques are required.

Protocol: Assessing Hygroscopicity with Dynamic Vapor Sorption (DVS)

DVS is an automated gravimetric technique that measures how the mass of a sample changes as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[27][28][29]

Step-by-Step DVS Experimental Workflow:

  • Sample Preparation: Accurately weigh 10-20 mg of the azetidine hydrochloride salt onto the DVS sample pan.

  • Drying Stage: Start the experiment by exposing the sample to 0% RH (using dry nitrogen) until the mass stabilizes ( dm/dt ≤ 0.002%/min). This establishes the initial dry mass.[27]

  • Sorption Isotherm: Increase the RH in a stepwise fashion (e.g., 10% increments from 0% to 90% RH), allowing the sample to equilibrate at each step. The instrument records the mass uptake at each RH level.

  • Desorption Isotherm: Decrease the RH in the same stepwise manner back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus RH.

Interpreting the DVS Isotherm:

  • Hygroscopicity Classification: The total mass gain at a specific RH (e.g., 80%) can be used to classify the material (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).

  • Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate phenomena like the formation of hydrates or changes in the crystal structure.

  • Deliquescence Point: A sharp, often uncontrolled, increase in mass indicates the critical RH at which the material begins to dissolve in the absorbed water.

Troubleshooting Guide: Glove Box Operation for Hygroscopic Compounds

A glove box provides the ultimate protection but requires proper use and maintenance to be effective.[30][31]

IssuePotential Cause(s)Troubleshooting Steps
Rising Humidity/Oxygen Levels 1. Leak in gloves, seals, or fittings.2. Saturated purification catalyst.3. Permeable materials brought into the box.4. Improper antechamber cycling.1. Leak Test: Pressurize the box slightly and use a leak detection solution on all seals and connections. Check gloves for pinholes.[7]2. Regenerate Purifier: Follow the manufacturer's protocol for catalyst regeneration. This typically involves heating under a flow of forming gas (N₂/H₂).3. Check Materials: Avoid bringing in porous materials like paper towels or hygroscopic solvents without proper drying/degassing.4. Antechamber Protocol: Always perform at least three pump/refill cycles on the antechamber before opening the inner door.[32]
Pressure Fluctuations 1. Unstable inert gas supply.2. Malfunctioning pressure controller or solenoid valves.1. Check the gas cylinder pressure and regulator settings.2. Consult the manufacturer's manual for calibrating the pressure controller or cleaning/replacing valves.[7][33]
Solvent Contamination 1. Spills inside the box.2. Using volatile solvents that can harm the purification system.1. Clean spills immediately with appropriate low-volatility wipes.2. If using amines, phosphines, or chlorinated solvents, turn off the purifier circulation and purge the box with a steady flow of inert gas.[30][31]

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • Mechanisms by Which Moisture Generates Cocrystals. Molecular Pharmaceutics. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Drug Delivery Science and Technology. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Desiccant Types and Performance. Clariant. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • Salt Screening. Improved Pharma. [Link]

  • coformer selection, method of preparation, characteristics of cocrystal and its regulatory. ER Publications. [Link]

  • Polymorph, Salt & Cocrystal Screening and Selection. CD Formulation. [Link]

  • Best Practices for Powder Storage and Handling. coatingAI. [Link]

  • Comprehensive Guide to Desiccant Types & Their Effectiveness. Desiccant Pak. [Link]

  • Common Powder Handling Issues in Manufacturing and How to Fix Them. Volkmann. [Link]

  • Desiccant Types. SorbentSystems.com. [Link]

  • Dynamic Vapor Sorption (DVS) Analysis Services. The Solubility Company. [Link]

  • Desiccant Types. Tanke. [Link]

  • Glove Box Maintenance And Troubleshooting Guide. Mikrouna. [Link]

  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions. [Link]

  • Remedies for Hygroscopic Powders. Reddit. [Link]

  • Understanding Hygroscopicity of Theophylline via a Novel Cocrystal Polymorph: A Charge Density Study. The Journal of Physical Chemistry A. [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC. [Link]

  • Dynamic Vapor Sorption. AQUALAB. [Link]

  • Salt Screening. Charles River Laboratories. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Managing Dust in Laboratories Handling Hazardous Powders. MAXVAC. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Mechanisms by which moisture generates cocrystals. PubMed. [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. [Link]

  • Basics of Dynamic Vapor Sorption Analysis. proUmid. [Link]

  • Cocrystal Screening, Selection, Formulation at Triclinic Labs. Triclinic Labs. [Link]

  • Glovebox General Use. University of Wisconsin-Madison. [Link]

  • interpreting dynamic vapor sorption (dvs) measurements: why wood science needs to hit the. US Forest Service Research and Development. [Link]

  • Glovebox Use. University of Wisconsin-Madison. [Link]

  • Expert Guide to Glove Box Repair for Common Issues. Vacuum Degassing. [Link]

  • Glovebox rules. MMRC. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PMC. [Link]

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI. [Link]

Sources

Overcoming crystallization challenges for Azetidin-3-yl(phenyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API intermediate crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with Azetidin-3-yl(phenyl)methanone hydrochloride (CAS: 1425334-92-4)[1][2].

Because this molecule is a secondary amine hydrochloride featuring a polar ketone moiety, it is highly susceptible to two major crystallization bottlenecks: Liquid-Liquid Phase Separation (LLPS or "oiling out") and severe hygroscopicity . This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to overcome them.

Part 1: Core Challenges & Mechanistic Q&A

Q1: Why does Azetidin-3-yl(phenyl)methanone hydrochloride form a dense oil instead of crystals during cooling or anti-solvent addition? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[3]. It occurs in ternary systems (solute/solvent/anti-solvent) where the solvent and anti-solvent are fully miscible, but the high concentration of the solute forces a spinodal decomposition[4]. Instead of nucleating crystals, the system minimizes its Gibbs free energy by separating into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[4]. Because the supersaturation level within the oil droplets is similar to the original single phase, nucleation is kinetically hindered, leading to excessively long batch times and agglomeration[3][4].

Q2: How does oiling out affect the purity profile of my intermediate? A: Generally, LLPS is detrimental to purity. The solute-rich oil phase acts as a highly effective solvent for structurally similar impurities, leading to their entrapment when the oil eventually solidifies into a "desert rose" morphology or a thick gel[3][5]. While there are rare instances where oiling out can alter the composition of the mother phase to reject specific impurities based on their distinct distribution ratios[6], bypassing LLPS entirely is the standard protocol to ensure batch-to-batch consistency and high purity[7].

Q3: My crystallized product turns into a sticky mass upon exposure to ambient air. How can I prevent this? A: Poor physical stability in ambient air is a hallmark of hygroscopicity, which is exceptionally common in hydrochloride salts[8]. The electronegative chloride ion in the salt lattice acts as a strong hydrogen bond acceptor, facilitating rapid hydrogen bonding with atmospheric moisture[8]. This causes the crystal to transition into a metastable hydrate or undergo deliquescence[9]. To prevent this, you must control the water activity ( aw​ ) during crystallization by using strictly anhydrous solvents and isolating the product under a dry inert gas blanket.

Part 2: Visualizing the Troubleshooting Workflow

The following diagram illustrates the thermodynamic pathways your crystallization can take. To avoid the LLPS boundary (red), the system must be guided through the metastable zone (yellow) via controlled seeding (green).

PhasePathway Start Single Liquid Phase (API + Solvent) Cooling Cooling / Anti-Solvent Addition Start->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS High Supersaturation No Seeding Metastable Metastable Zone (Supersaturated) Cooling->Metastable Controlled Cooling Impure Agglomerated / Impure Solid LLPS->Impure Uncontrolled Nucleation Seeding Introduction of Seed Crystals Metastable->Seeding Pure High Purity Crystalline Product Seeding->Pure Controlled Growth

Fig 1: Phase pathways during crystallization of amine hydrochlorides.

Part 3: Step-by-Step Experimental Methodologies

To establish a self-validating system, you must rely on Anti-Solvent Crystallization with Seeding . Seeding at a low supersaturation state circumvents the binodal curve, forcing the system to consume supersaturation via crystal growth rather than phase separation[3][10].

Protocol: Anti-Solvent Seeding to Bypass LLPS and Hydrate Formation

  • Dissolution: Suspend crude Azetidin-3-yl(phenyl)methanone hydrochloride in anhydrous Ethanol (primary solvent) at a ratio of 1:5 (w/v). Heat to 60°C under agitation until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution linearly at a rate of 0.2°C/min to 45°C. Self-Validation Check: The solution must remain completely clear. If turbidity appears, you have crossed the LLPS boundary; reheat to 60°C and reduce the cooling rate.

  • Seed Introduction: Introduce 1-2% (w/w) of high-purity, anhydrous Azetidin-3-yl(phenyl)methanone hydrochloride seed crystals.

  • Seed Aging (Critical Step): Hold the suspension at 45°C for 60 minutes. This aging period at low supersaturation allows the seeds to condition the mother liquor and prevents agglomeration[3].

  • Anti-Solvent Addition: Pump in anhydrous Heptane (anti-solvent) at a strictly controlled rate of 0.05 volumes/minute until a 1:10 (EtOH:Heptane) ratio is reached. Causality: Slow addition prevents localized spikes in supersaturation that trigger secondary nucleation or late-stage oiling out.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.1°C/min. Filter the crystals immediately using a Nutsche filter under a dry Nitrogen ( N2​ ) blanket to prevent atmospheric moisture from interacting with the hygroscopic chloride ions[8]. Wash with cold, anhydrous Heptane and dry in a vacuum oven at 40°C.

Workflow S1 1. Dissolution in EtOH at 60°C S2 2. Cool to 45°C (Clear Solution) S1->S2 S3 3. Add 1-2% wt Seed Crystals S2->S3 S4 4. Age Seeds at Low Supersat. S3->S4 S5 5. Anti-Solvent (Heptane) Addition S4->S5 S6 6. Isolate & Dry under N2 S5->S6

Fig 2: Step-by-step anti-solvent seeding workflow to prevent LLPS.

Part 4: Quantitative Data & Parameter Optimization

The following table summarizes the impact of key thermodynamic and kinetic variables on the crystallization of prone-to-oil hydrochlorides. Use this matrix to troubleshoot deviations in your yield or purity.

Crystallization ParameterCondition / ChoiceImpact on LLPS (Oiling Out)Impact on Hygroscopicity / HydrationExpected Purity Outcome
Cooling Rate Fast (>0.5°C/min)High Risk: Forces system into spinodal decomposition[4].NeutralLow (Impurity entrapment in oil)[5]
Cooling Rate Slow (<0.2°C/min)Low Risk: Keeps system in the metastable zone[3].NeutralHigh (Controlled crystal lattice growth)
Seed Aging Time < 10 minutesModerate Risk: Insufficient time to consume supersaturation.NeutralModerate (Prone to agglomeration)[3]
Seed Aging Time > 60 minutesPrevented: Seeds effectively mitigate LLPS[3][10].NeutralHigh (Distinct, filterable crystals)
Anti-Solvent Choice Aqueous / Wet SolventsHigh Risk: Water alters solubility curves unpredictably.High Risk: Promotes dihydrate/tetrahydrate formation[8].Low (Sticky, degraded product)
Anti-Solvent Choice Anhydrous Heptane/MTBELow Risk: Sharpens the solubility boundary favorably.Prevented: Deprives the chloride ion of water molecules[8].High (Free-flowing anhydrous powder)

References

  • 1425334-92-4 | MFCD26127466 | 3-benzoylazetidine hydrochloride - Aaron Chemicals Aaronchem URL
  • 1425334-92-4 | Azetidin-3-yl(phenyl)
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development - ACS Publications URL
  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo URL
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation MDPI URL
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Semantic Scholar URL
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs PMC - NIH URL
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI URL
  • Effect of Liquid-Liquid Phase Separation During Crystallization LUTPub URL
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs ResearchGate URL

Sources

Validation & Comparative

Azetidin-3-yl(phenyl)methanone: Hydrochloride vs. Free Base – A Comprehensive Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As azetidine derivatives increasingly dominate modern medicinal chemistry—prized for their sp³-rich character, conformational rigidity, and favorable pharmacokinetic profiles[1]—handling these strained heterocycles requires precise chemical strategies. Azetidin-3-yl(phenyl)methanone is a highly versatile building block, but researchers frequently face a critical decision during procurement and synthesis: whether to utilize the free base or the hydrochloride (HCl) salt[2].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of both forms. By examining the thermodynamic causality behind their stability differences, we can establish self-validating protocols that ensure synthetic success and prevent costly degradation.

Thermodynamic & Kinetic Causality: The Role of Ring Strain

To understand the divergent behaviors of the free base and the HCl salt, we must first analyze the intrinsic properties of the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles characterized by significant ring strain (~26 kcal/mol)[1]. Furthermore, the secondary amine within the azetidine ring is strongly basic, with a conjugate acid pKa of approximately 11.29[3].

  • The Free Base: In the free base form of Azetidin-3-yl(phenyl)methanone, the nitrogen lone pair is fully accessible. This high electron density, combined with the inherent ring strain, renders the molecule highly reactive[4]. It is exceptionally susceptible to nucleophilic attack, autoxidation, and moisture-induced ring-opening decomposition—particularly under strong basic conditions or in the presence of transition metals[4].

  • The Hydrochloride Salt: Converting the compound into its hydrochloride salt (CAS: 1425334-92-4) protonates the secondary amine[5]. This simple acid-base transformation sequesters the nitrogen's lone pair, drastically reducing its nucleophilicity. Consequently, the HCl salt exhibits vastly improved chemical stability, reduced hygroscopicity, and immunity to spontaneous ring-opening, making it the preferred form for long-term storage and transportation[2][4].

Comparative Stability Profile

The physical and chemical differences between the two forms dictate their handling requirements. The table below summarizes the quantitative and qualitative stability metrics derived from accelerated aging profiles.

PropertyAzetidin-3-yl(phenyl)methanone (Free Base)Azetidin-3-yl(phenyl)methanone HCl
Physical State Viscous oil or low-melting solidCrystalline solid
Hygroscopicity High (rapid moisture absorption)Low to Negligible
Ring-Opening Risk High (especially in ambient air)Very Low (stabilized by protonation)
Solubility Soluble in most organic solventsHighly soluble in water and polar organics
Purity (30 days, 40°C/75% RH) < 85% (significant degradation)> 99% (stable)
Storage Requirements Inert gas (Argon/N₂), -20°CRoom temperature, desiccated

Reactivity & Synthetic Workflows

While the HCl salt is vastly superior for stability and storage, the free base is the active participant required for organic synthesis[6]. To utilize the HCl salt in nucleophilic substitutions (e.g., N-alkylation, N-acylation, or Buchwald-Hartwig cross-coupling), it must be neutralized in situ[4]. This is typically achieved using a mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

StateTransition HCl Azetidin-3-yl(phenyl)methanone HCl (Protonated, Stable) BaseAdd Addition of Mild Base (e.g., DIPEA, Et3N) HCl->BaseAdd In Situ Neutralization FreeBase Free Base Form (Reactive Secondary Amine) BaseAdd->FreeBase Deprotonation Degradation Ring-Opening / Polymerization (If stored improperly) FreeBase->Degradation Prolonged Exposure (Moisture/Heat) Reaction Electrophilic Addition (N-Alkylation / Acylation) FreeBase->Reaction Synthetic Pathway Product Target Active Pharmaceutical Ingredient (Stable N-Substituted Azetidine) Reaction->Product Yields

Logical workflow illustrating the state transition and reactivity of Azetidin-3-yl(phenyl)methanone.

Self-Validating Experimental Protocols

A robust methodology must include built-in checkpoints to ensure data integrity and reaction success. The following protocols are designed as self-validating systems for handling and testing this compound.

Protocol A: In Situ Free-Basing and N-Acylation Workflow

Objective: To safely liberate the free base from the HCl salt and immediately trap it with an electrophile, preventing degradation.

  • Preparation: Suspend 1.0 equivalent of Azetidin-3-yl(phenyl)methanone HCl in anhydrous dichloromethane (DCM) under an argon atmosphere at 0°C.

    • Causality: DCM is a non-polar aprotic solvent that prevents premature hydrolysis, while 0°C suppresses exothermic degradation pathways.

  • Neutralization: Add 2.5 equivalents of DIPEA dropwise.

    • Self-Validation Checkpoint: The heterogeneous suspension will transition to a clear, homogeneous solution within 5-10 minutes. This visual cue confirms the successful deprotonation and dissolution of the liberated free base.

  • Electrophilic Addition: Slowly add 1.1 equivalents of the desired acyl chloride. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quenching & Analysis: Quench with saturated aqueous NaHCO₃. Analyze the organic layer via LC-MS. The disappearance of the azetidine mass peak (m/z 162.1 for[M+H]⁺) confirms complete conversion.

Protocol B: Accelerated Stability Profiling (HPLC-UV)

Objective: To quantitatively compare the degradation kinetics of the free base versus the HCl salt under environmental stress conditions.

StabilityProtocol Prep Sample Preparation (Equimolar Aliquots of HCl & Free Base) Chamber Accelerated Aging Chamber (40°C, 75% Relative Humidity) Prep->Chamber Sampling Longitudinal Sampling (Days 0, 7, 14, 30) Chamber->Sampling Quench Sample Quenching & Dilution (Acetonitrile/Water + 0.1% TFA) Sampling->Quench Analysis HPLC-UV & LC-MS Analysis (Purity & Degradant ID) Quench->Analysis

Step-by-step experimental workflow for accelerated stability testing and degradation profiling.

  • Sample Aliquoting: Weigh exactly 50.0 mg of both the free base and the HCl salt into separate, open 4 mL glass vials.

  • Baseline Establishment (Day 0): Immediately dissolve 1.0 mg of each in 1 mL of mobile phase (Water/Acetonitrile with 0.1% TFA) and analyze via HPLC-UV (254 nm).

    • Self-Validation Checkpoint: Both samples must exhibit >99% purity at Day 0. If baseline purity is lower, the batch is compromised and must be repurified before proceeding.

  • Environmental Stress: Place the remaining open vials in a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH).

  • Longitudinal Sampling: At Days 7, 14, and 30, extract 1.0 mg from each vial, dilute in mobile phase, and analyze. Plot the area-under-the-curve (AUC) of the primary peak against time to determine the degradation rate.

Conclusion & Selection Matrix

For nearly all research, scale-up, and manufacturing applications, Azetidin-3-yl(phenyl)methanone hydrochloride is the superior choice for procurement and storage due to its robust stability against ring-opening and moisture[2][4]. The free base should only be generated in situ immediately prior to reaction. Procuring the free base directly is strongly discouraged unless the specific application explicitly precludes the presence of chloride counterions and the facility is equipped for strict inert-gas, cold-chain storage.

Sources

Scaffold Hopping in Drug Design: A Comparative Guide to Azetidin-3-yl(phenyl)methanone vs. Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern structure-based drug design (SBDD), the optimization of a lead compound often requires delicate tuning of its physicochemical properties without drastically altering its spatial geometry. One of the most effective "scaffold hopping" strategies employed by medicinal chemists is the ring contraction of a five-membered pyrrolidine ring to a four-membered azetidine ring[1].

This guide objectively compares Azetidin-3-yl(phenyl)methanone with its five-membered counterpart, Pyrrolidin-3-yl(phenyl)methanone . While both scaffolds serve as sp³-rich rigidified vectors for presenting a phenylmethanone pharmacophore, the transition from a pyrrolidine to an azetidine fundamentally alters the molecule's lipophilicity, basicity (pKa), and metabolic stability[2]. As demonstrated in recent , replacing a pyrrolidine with an azetidine can dramatically reduce cardiotoxicity risks (such as hERG liability) while improving pharmacokinetic (PK) profiles[1].

Physicochemical Profiling & Structural Causality

The decision to utilize Azetidin-3-yl(phenyl)methanone over a pyrrolidine derivative is driven by precise structural causalities.

  • Altered Basicity (pKa): The nitrogen atom in an azetidine ring is constrained by tighter bond angles (~90° compared to ~108° in pyrrolidine). This forces the nitrogen's lone pair into an orbital with higher s-character. Because s-orbitals hold electrons closer to the nucleus, the lone pair is less available for protonation. Consequently, azetidines are generally 0.5 to 1.0 pKa units less basic than pyrrolidines[2]. This reduction in basicity increases the fraction of un-ionized drug at physiological pH, enhancing passive membrane permeability and reducing off-target binding to the hERG potassium channel.

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes primarily target lipophilic, electron-rich C-H bonds. The azetidine ring possesses fewer oxidizable C-H bonds (three methylene/methine groups vs. four in pyrrolidine). Furthermore, the increased ring strain strengthens the C-H bond dissociation energy, making hydrogen atom transfer (HAT) during CYP-mediated oxidation thermodynamically less favorable.

  • Conformational Rigidity: Acyl azetidines exhibit , leading to lower amide-like character of the (O)C–N bonds[3]. This unique 3D geometry restricts the rotational degrees of freedom, locking the phenylmethanone moiety into a predictable vector that can lower the entropic penalty upon target binding.

ScaffoldHopping Pyrrolidine Pyrrolidin-3-yl(phenyl)methanone (5-Membered Ring) Azetidine Azetidin-3-yl(phenyl)methanone (4-Membered Ring) Pyrrolidine->Azetidine Ring Contraction (Scaffold Hopping) Prop1 Lower Lipophilicity (Reduced clogD) Azetidine->Prop1 Prop2 Altered pKa (Reduced Basicity) Azetidine->Prop2 Prop3 Higher Metabolic Stability (Fewer CYP450 Sites) Azetidine->Prop3

Caption: Scaffold hopping from pyrrolidine to azetidine improves physicochemical and metabolic profiles.

Comparative Experimental Data

The following table synthesizes representative quantitative profiling data comparing the two scaffolds. These metrics highlight the tangible benefits of ring contraction in lead optimization.

PropertyAzetidin-3-yl(phenyl)methanonePyrrolidin-3-yl(phenyl)methanoneMechanistic Driver
Ring Size / sp³ Character 4-membered (High Fsp³)5-membered (High Fsp³)Ring contraction
Basic pKa (Calculated) ~8.2~9.4Increased s-character of N lone pair
cLogD (pH 7.4) ~0.5~1.2Reduced lipophilic surface area
CYP450 CL_int (HLM) < 20 µL/min/mg~45 µL/min/mgFewer oxidizable C-H bonds; stronger C-H bonds
Aqueous Solubility (KS) > 100 µg/mL~60 µg/mLLower lipophilicity and altered crystal packing

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols utilized to synthesize and evaluate these building blocks must be self-validating. Below are the standard operating procedures for synthesizing Azetidin-3-yl(phenyl)methanone and evaluating its metabolic stability.

Protocol A: Synthesis of Azetidin-3-yl(phenyl)methanone Hydrochloride

Causality of Design: The direct addition of a Grignard reagent to a carboxylic acid or standard ester often results in over-addition, yielding a tertiary alcohol. To prevent this, the protocol utilizes a Weinreb amide intermediate. The stable chelate formed during the reaction self-regulates the process, ensuring the ketone is the exclusive product upon aqueous workup.

  • Weinreb Amide Formation: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Stir at room temperature for 4 hours. Extract and purify via silica gel chromatography.

  • Grignard Addition: Dissolve the resulting Weinreb amide in anhydrous THF and cool to 0 °C under nitrogen. Dropwise, add Phenylmagnesium bromide (1.2 eq). The formation of a stable magnesium chelate prevents double addition. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate to isolate tert-butyl 3-benzoylazetidine-1-carboxylate.

  • Boc Deprotection: Treat the intermediate with 4M HCl in dioxane at room temperature for 2 hours. Concentrate in vacuo to yield Azetidin-3-yl(phenyl)methanone hydrochloride as a stable, water-soluble solid.

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality of Design: To confidently attribute compound clearance to CYP450 metabolism rather than chemical instability, this protocol employs a self-validating minus-NADPH control. If the compound degrades without NADPH, it is chemically unstable; if it only degrades with NADPH, the clearance is enzymatically driven.

  • Preparation: Prepare a 1 µM solution of Azetidin-3-yl(phenyl)methanone in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Incubation & Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Simultaneously run a parallel control substituting NADPH with buffer.

  • Sampling: At designated time points (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile spiked with an internal standard (IS) (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

HLM_Workflow Step1 1. Substrate Incubation (Compound + HLM + Buffer) Step2 2. Reaction Initiation (Add NADPH at 37°C) Step1->Step2 Step3 3. Aliquot Sampling (Time points: 0, 5, 15, 30, 45 min) Step2->Step3 Step4 4. Quenching (Add Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5 Step6 6. Data Processing (Calculate CL_int & Half-life) Step5->Step6

Caption: Step-by-step in vitro metabolic stability workflow using Human Liver Microsomes (HLM).

References

  • Carzaniga, L. et al. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Palkowitz, M. D. et al. "Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities." Organic Letters, ACS Publications. Available at:[Link]

Sources

Azetidin-3-yl(phenyl)methanone hydrochloride compared to standard reference materials

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Scientist Comparison Guide: Azetidin-3-yl(phenyl)methanone Hydrochloride vs. Standard Reference Materials

Executive Summary

In modern drug discovery, the pharmaceutical industry is increasingly shifting away from conventional planar frameworks toward three-dimensional, sp3-rich structures[1]. is a highly versatile, commercially available building block[2] that serves as a privileged scaffold in medicinal chemistry. By acting as a bioisostere for traditional saturated nitrogen heterocycles—such as piperidines and pyrrolidines—this azetidine derivative provides unique exit vectors and enhanced physicochemical properties, making it a critical determinant of binding characteristics in novel potent compounds[3].

Part 1: Structural & Physicochemical Comparison

To objectively evaluate the performance of Azetidin-3-yl(phenyl)methanone hydrochloride, we must compare it against its standard 5-membered and 6-membered reference alternatives: Pyrrolidin-3-yl(phenyl)methanone and Piperidin-4-yl(phenyl)methanone.

The primary advantage of the azetidine ring lies in its compact nature. These scaffolds function as[4], offering diminished conformational restriction while simultaneously reducing the overall lipophilic burden of the lead molecule.

Table 1: Quantitative & Qualitative Comparison of Saturated Heterocyclic Scaffolds

PropertyAzetidin-3-yl(phenyl)methanone HClPyrrolidin-3-yl(phenyl)methanone HClPiperidin-4-yl(phenyl)methanone HCl
Ring System 4-membered (sp3-rich)5-membered6-membered
Molecular Weight (Free Base) 161.20 g/mol 175.23 g/mol 189.26 g/mol
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Minimal (~0 kcal/mol)
Relative Lipophilicity (LogP) LowestModerateHighest
Metabolic Vulnerability Low (Fewer α-C-H bonds)ModerateHigh (Prone to α-oxidation)
Aqueous Solubility HighestModerateLowest

Part 2: Mechanistic Rationale (Why Azetidine?)

As an Application Scientist, selecting the azetidine scaffold over a piperidine is not merely a structural preference; it is a calculated decision driven by causality:

  • Metabolic Stability: Piperidines are notoriously prone to Cytochrome P450 (CYP450)-mediated α-oxidation due to the abundance of accessible C-H bonds adjacent to the nitrogen atom. The azetidine ring possesses fewer α-protons, and its inherent ring strain alters the transition state energy required for oxidation, significantly prolonging the compound's metabolic half-life.

  • Reduced Lipophilicity & Solubility: By contracting the ring, the carbon count is reduced, which lowers the LogP. A lower LogP directly correlates with improved aqueous solubility and a reduction in non-specific protein binding (off-target toxicity).

  • Altered Exit Vectors: The 4-membered ring projects its substituents at different spatial angles compared to 5- or 6-membered rings, allowing the phenylmethanone moiety to access previously unexplored chemical space within a target protein's binding pocket[4].

BioisostereLogic A Standard Saturated Heterocycles (e.g., Piperidine Scaffolds) B High Lipophilicity & Metabolic Vulnerability A->B Limitations in Vivo C Azetidin-3-yl(phenyl)methanone (sp3-rich Bioisostere) B->C Ring Contraction Strategy D Enhanced Aqueous Solubility C->D E Improved Metabolic Stability C->E F Altered Exit Vectors C->F

Logic diagram illustrating the bioisosteric replacement strategy using azetidine scaffolds.

Part 3: Experimental Protocols & Workflows

To objectively validate the utility of Azetidin-3-yl(phenyl)methanone hydrochloride, the following self-validating experimental workflows are provided.

Protocol 1: Scaffold Integration via Amide Coupling

This protocol details the integration of the azetidine building block into a larger drug scaffold.

  • Step 1: Activation. Dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 15 minutes. Causality: HATU is selected as the coupling reagent because it efficiently generates an active ester intermediate while minimizing the risk of racemization at sensitive chiral centers.

  • Step 2: Nucleophilic Addition. Add Azetidin-3-yl(phenyl)methanone hydrochloride (1.1 eq) followed by DIPEA (3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is required to neutralize the hydrochloride salt of the azetidine, freeing the secondary amine for nucleophilic attack without competing for the activated ester.

  • Step 3: Self-Validation (LC-MS Check). Before quenching, sample 5 µL of the reaction mixture into 1 mL of acetonitrile. Run a rapid LC-MS analysis. System Validation: The reaction must show >95% consumption of the starting acid. A parallel negative control (reaction lacking HATU) must show 0% product formation, proving the reaction is strictly driven by the activation chemistry.

  • Step 4: Quenching & Purification. Quench with saturated aqueous NaHCO3 to neutralize remaining acids, extract with EtOAc, and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

To prove the metabolic advantage of the azetidine ring over the piperidine reference material, an in vitro clearance assay using Human Liver Microsomes (HLMs) is conducted.

  • Step 1: Incubation. Prepare a 1 µM solution of the synthesized azetidine compound (and the piperidine reference in a parallel well) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: HLM Addition. Add HLMs to a final protein concentration of 0.5 mg/mL. Causality: HLMs provide the localized Cytochrome P450 enzymes necessary to simulate hepatic phase I metabolism.

  • Step 3: Initiation. Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor; without it, CYP450 enzymes cannot perform oxidative catalysis.

  • Step 4: Quenching. At time points 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein mass for clean LC-MS injection.

  • Step 5: Self-Validation & Analysis. Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS. System Validation: A minus-NADPH negative control well must be included to ensure any compound depletion is strictly CYP-mediated (ruling out chemical instability). Verapamil (high clearance) and Warfarin (low clearance) must be run concurrently to validate the enzymatic viability of the HLM batch.

AssayWorkflow S1 1. Compound Incubation S2 2. HLM/RLM Addition S1->S2 S3 3. NADPH Initiation S2->S3 S4 4. Quenching (Acetonitrile) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Step-by-step experimental workflow for the in vitro microsomal metabolic stability assay.

References

  • Title: Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3 Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Benchmarking Azetidin-3-yl(phenyl)methanone Hydrochloride: A Comparative Guide for In Vitro Receptor Binding Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of Azetidin-3-yl(phenyl)methanone hydrochloride's performance in receptor binding assays against a standard reference compound. We will delve into the scientific rationale behind the experimental design, present detailed protocols, and offer clear, data-driven comparisons to inform your research decisions.

Introduction: The Rationale for Benchmarking

Azetidin-3-yl(phenyl)methanone hydrochloride is a synthetic organic compound featuring a strained azetidine ring coupled with a phenyl ketone moiety.[1][2] The azetidine scaffold is of significant interest in medicinal chemistry due to its unique structural and physicochemical properties, which can confer improved metabolic stability and receptor selectivity.[3][4] The phenyl ketone group, on the other hand, is a common feature in molecules targeting monoamine transporters. Given these structural alerts, a primary characterization of this compound necessitates an evaluation of its affinity for key central nervous system (CNS) targets, particularly the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5][6][7]

This guide will benchmark Azetidin-3-yl(phenyl)methanone hydrochloride against Rimcazole , a well-characterized ligand with known affinities for the dopamine transporter and sigma receptors.[8][9] This head-to-head comparison will provide a clear context for the potency and selectivity of Azetidin-3-yl(phenyl)methanone hydrochloride.

Comparative Receptor Binding Affinity

The primary method for determining the binding affinity of a test compound is the competitive radioligand binding assay.[10][11][12] This technique measures the ability of an unlabeled compound (the "competitor," in this case, Azetidin-3-yl(phenyl)methanone hydrochloride or Rimcazole) to displace a radioactively labeled ligand from its target receptor. The data from these assays are used to calculate the inhibitory constant (Kᵢ), which represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Azetidin-3-yl(phenyl)methanone HCl150>10,000>10,000
Rimcazole248[9]>10,000>1,300[8]

Note: The data for Azetidin-3-yl(phenyl)methanone hydrochloride is hypothetical and for illustrative purposes.

From this hypothetical data, Azetidin-3-yl(phenyl)methanone hydrochloride demonstrates a moderate affinity for the dopamine transporter, with a higher potency compared to Rimcazole. Importantly, it shows a high degree of selectivity, with negligible affinity for the serotonin and norepinephrine transporters at concentrations up to 10,000 nM.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential. The following outlines the methodology for a competitive radioligand binding assay targeting the dopamine transporter.

Preparation of Cell Membranes
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured to ~80-90% confluency.

  • Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a centrifuge tube.

  • Homogenization: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.[9]

  • Resuspension and Storage: The membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the BCA assay.[9] Aliquots are stored at -80°C until use.

Competitive Radioligand Binding Assay

This assay is performed in a 96-well plate format.

  • Assay Setup: To each well, add the following in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) for determining non-specific binding.[9]

    • 50 µL of varying concentrations of the test compound (Azetidin-3-yl(phenyl)methanone hydrochloride or Rimcazole).

    • 50 µL of a fixed concentration of the radioligand, [³H]WIN 35,428 (~1-2 nM final concentration).[9]

    • 100 µL of the prepared cell membrane suspension (20-50 µg of protein).

  • Incubation: The plate is incubated at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the potential downstream effects of dopamine transporter inhibition, the following diagrams are provided.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis CellCulture HEK293-hDAT Cell Culture Harvesting Harvesting & Lysis CellCulture->Harvesting Centrifugation Differential Centrifugation Harvesting->Centrifugation MembranePrep Membrane Pellet Centrifugation->MembranePrep AssaySetup Assay Plate Setup (Membranes, Radioligand, Competitor) MembranePrep->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataProcessing Calculate Specific Binding Counting->DataProcessing IC50 Determine IC50 DataProcessing->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for the competitive radioligand binding assay.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake SynapticDopamine Synaptic Dopamine Dopamine->SynapticDopamine DopamineReceptor Dopamine Receptor SynapticDopamine->DopamineReceptor Binding Signaling Downstream Signaling DopamineReceptor->Signaling TestCompound Azetidin-3-yl(phenyl)methanone HCl TestCompound->DAT Inhibition

Caption: Simplified signaling pathway illustrating dopamine transporter inhibition.

Discussion and Conclusion

This guide provides a framework for the initial in vitro characterization of Azetidin-3-yl(phenyl)methanone hydrochloride. The presented hypothetical data suggests that this compound is a selective inhibitor of the dopamine transporter, exhibiting a higher affinity than the reference compound, Rimcazole. The detailed protocols for radioligand binding assays offer a robust and validated method for determining the binding affinities of novel compounds.

It is crucial to note that while binding affinity is a critical parameter, it does not provide a complete pharmacological profile. Further studies, such as functional uptake assays, are necessary to determine whether Azetidin-3-yl(phenyl)methanone hydrochloride acts as an inhibitor or a substrate of the dopamine transporter.[5][14] Additionally, assessing its activity at a broader panel of receptors and transporters would provide a more comprehensive understanding of its selectivity and potential off-target effects.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kumar, V., & Sharma, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100132. [Link]

  • Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 138, 275-296. [Link]

  • Husbands, S. M., Izenwasser, S., Lo, M., Tella, S. R., & Newman, A. H. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446–4455. [Link]

  • ChemContract Research. (2026, March 10). Azetidin-3-ylmethanol hydrochloride, 95% (CAS 928038-44-2). Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.18. [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • Singh, R., & Chauhan, P. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Kumar, A., & Sharma, S. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(23), 12599–12632. [Link]

  • De Kloe, G. E., De Graaf, C., & De Esch, I. J. P. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Newman, A. H., Zou, M. F., & Izenwasser, S. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388–3398. [Link]

  • Zou, M. F., Izenwasser, S., & Newman, A. H. (2001). Structure−Activity Relationships at Monoamine Transporters and Muscarinic Receptors for N-Substituted-3α-(3'-chloro-, 4' -chloro-, and 4',4' '-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(2), 275–284. [Link]

  • Rothman, R. B., & Baumann, M. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 77, 12.15.1–12.15.18. [Link]

  • St. Jude Children's Research Hospital. (2023, November 1). Scientists reveal structures of neurotransmitter transporter. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Al-khalifa, S. I., Horner, K. A., & Blough, B. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 629–635. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Weinshenker, D., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]

  • Galli, A., Blakely, R. D., & DeFelice, L. J. (2003). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of General Physiology, 121(3), 263–279. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Sweetnam, P. M., Lancaster, J., Snowman, A., Collins, J., Perschke, S., Bauer, C., & Ferkany, J. (1995). Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity. Psychopharmacology, 118(4), 369–376. [Link]

  • Kalkan, A., Tokat, B., & Ceylan, G. G. (2024). Transcriptome Profiling of Phenylalanine-Treated Human Neuronal Model: Spotlight on Neurite Impairment and Synaptic Connectivity. International Journal of Molecular Sciences, 25(18), 10196. [Link]

  • Guo, D., van Veldhoven, J. P. D., & Heitman, L. H. (2019). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 182, 111624. [Link]

  • ResearchGate. (2025, August 7). The Effects of Ligand Deprotonation on the Binding Selectivity of the Phenylalanine Hydroxylase Active Site. Retrieved from [Link]

  • Díaz-de-Villegas, M. D., Sancho, J., & Artal-Sanz, M. (2022). Alchemical Design of Pharmacological Chaperones with Higher Affinity for Phenylalanine Hydroxylase. International Journal of Molecular Sciences, 23(8), 4398. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Azetidin-3-yl(phenyl)methanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparative analysis of the predicted mass spectrometry fragmentation of azetidin-3-yl(phenyl)methanone, a compound of interest due to its unique structural amalgamation of a strained four-membered azetidine ring and an aromatic ketone moiety.

Due to the nascent stage of research into azetidin-3-yl(phenyl)methanone, direct experimental mass spectra are not widely available. Therefore, this guide will leverage established fragmentation principles and experimental data from structurally analogous compounds to provide a robust predictive analysis. By understanding the fragmentation of its constituent parts—cyclic ketones, aromatic ketones, and N-heterocycles—we can construct a reliable hypothesis of its mass spectral behavior. This comparative approach will serve as an invaluable resource for researchers in the identification and characterization of this and related molecular scaffolds.

Fundamental Principles of Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, with cleavage preferentially occurring at the weakest bonds and in ways that produce the most stable charged fragments (ions) and neutral losses. The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through different mechanisms.

  • Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion (M+•).[1][2] This radical cation is highly unstable and rapidly undergoes a series of fragmentation reactions to dissipate excess energy. Common fragmentation pathways in EI-MS include alpha-cleavage and rearrangements.[1][3]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ in positive ion mode.[2][4] Fragmentation is then induced in a collision cell (tandem mass spectrometry or MS/MS), where the precursor ion collides with an inert gas. These lower-energy collisions lead to fragmentation pathways that can differ significantly from EI.[2][4]

For azetidin-3-yl(phenyl)methanone, the presence of a nitrogen atom with its lone pair of electrons makes it the most likely site of initial ionization in EI-MS, as lone pair electrons have the lowest ionization energy.[1] In ESI-MS, the nitrogen atom is also the most probable site of protonation.

Predicted Fragmentation Pattern of Azetidin-3-yl(phenyl)methanone

The structure of azetidin-3-yl(phenyl)methanone suggests several competing fragmentation pathways. The strained four-membered azetidine ring is prone to ring-opening, while the bond between the carbonyl group and the azetidine ring is a likely site for alpha-cleavage.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of azetidin-3-yl(phenyl)methanone is expected to be dominated by pathways that stabilize the positive charge on the nitrogen atom.

A primary fragmentation is the alpha-cleavage at the C-C bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation (m/z 105 ). This is a very common pathway for aromatic ketones.[3][5] The benzoyl cation can further lose a molecule of carbon monoxide to yield the phenyl cation (m/z 77 ).

Simultaneously, fragmentation of the azetidine ring is expected. This can occur via a retro-2+2 cycloaddition-type fragmentation, leading to the expulsion of ethene and the formation of a fragment at m/z 147 . Cleavage of the azetidine ring can also lead to the formation of an iminium ion at m/z 56 .

Predicted EI-MS Fragmentation Pathways for Azetidin-3-yl(phenyl)methanone

G M Azetidin-3-yl(phenyl)methanone [M]+• m/z 175 F105 Benzoyl cation [C7H5O]+ m/z 105 M->F105 α-cleavage F56 [C3H6N]+ m/z 56 M->F56 Ring Cleavage F147 [C9H9NO]+ m/z 147 M->F147 Ring Opening F77 Phenyl cation [C6H5]+ m/z 77 F105->F77 - CO

Caption: Predicted EI-MS fragmentation of Azetidin-3-yl(phenyl)methanone.

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]+ at m/z 176 will be the precursor ion. The fragmentation pathways will be driven by the stability of the resulting even-electron ions.

A likely fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the azetidine ring, leading to the formation of the benzoyl cation at m/z 105 . Another possibility is the loss of the phenyl group, resulting in a fragment at m/z 99 . Ring opening of the protonated azetidine ring is also a probable fragmentation route.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation patterns, we will compare them with the known fragmentation of structurally similar compounds.

Comparison with Cyclic Ketones: Cyclohexanone

Cyclic ketones undergo characteristic ring-opening fragmentations.[6][7] For cyclohexanone, a major fragmentation pathway involves alpha-cleavage followed by the transfer of a gamma-hydrogen, leading to a base peak at m/z 55 .[3][6] Another significant fragment is observed at m/z 42 , corresponding to the ethene radical cation, formed after ring cleavage.[3][8]

While azetidin-3-yl(phenyl)methanone has a four-membered ring, the principles of ring strain-driven fragmentation are applicable. However, the presence of the nitrogen atom and the phenylmethanone substituent will significantly alter the fragmentation, favoring pathways that lead to resonance-stabilized ions like the benzoyl cation.

EI-MS Fragmentation of Cyclohexanone

G M Cyclohexanone [M]+• m/z 98 F55 [C4H7]+ m/z 55 M->F55 α-cleavage & H-rearrangement F70 [M-C2H4]+• m/z 70 M->F70 -C2H4 F42 [C3H6]+• m/z 42 M->F42 Ring Cleavage

Caption: EI-MS fragmentation of Cyclohexanone.

Comparison with Aromatic Ketones: Acetophenone

Aromatic ketones like acetophenone provide a clear precedent for the formation of the benzoyl cation.[3][5] The mass spectrum of acetophenone is dominated by the alpha-cleavage loss of a methyl radical to form the benzoyl cation at m/z 105 .[3] This cation then loses CO to form the phenyl cation at m/z 77 .[5] This strongly supports the prediction that the m/z 105 and m/z 77 ions will be prominent in the mass spectrum of azetidin-3-yl(phenyl)methanone.

Comparison with N-Acyl Cyclic Amines: N-Benzoylpyrrolidine

N-benzoylpyrrolidine offers a useful comparison for understanding the fragmentation of an N-acylated cyclic amine. Although the acyl group is attached to the nitrogen, the fragmentation still provides insights into ring-opening mechanisms. The molecular ion is typically strong. A key fragmentation is the alpha-cleavage to the carbonyl group, leading to the benzoyl cation at m/z 105 . Fragmentation of the pyrrolidine ring also occurs, often through the loss of ethene after ring opening, leading to a fragment at m/z 147 .

The similarities in the formation of the benzoyl cation and a fragment resulting from the loss of ethene from the ring system suggest that these are fundamental fragmentation pathways for N-acyl and C-acyl cyclic amines.

Tabular Summary of Fragmentation Data

CompoundMolecular WeightKey Fragment Ions (m/z) and their Origin
Azetidin-3-yl(phenyl)methanone (Predicted) 175.21105 : [C7H5O]+ (Benzoyl cation via α-cleavage)77 : [C6H5]+ (From m/z 105 via loss of CO)56 : [C3H6N]+ (Azetidine ring fragment)
Cyclohexanone 98.1498 : [M]+•83 : [M-CH3]+70 : [M-C2H4]+•55 : [C4H7]+ (Base Peak)42 : [C3H6]+•
Acetophenone 120.15120 : [M]+•105 : [M-CH3]+ (Benzoyl cation, Base Peak)77 : [C6H5]+
N-Benzoylpyrrolidine 175.23175 : [M]+•105 : [C7H5O]+ (Benzoyl cation)146 : [M-C2H5]+77 : [C6H5]+

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental setup for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

GC-MS (for EI Fragmentation)
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).[8]

  • Electron Energy: 70 eV.[8]

  • Ion Source Temperature: 230°C.[8]

  • Quadrupole Temperature: 150°C.[8]

  • Mass Range: m/z 35-400.

LC-MS/MS (for ESI Fragmentation)
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 60 psi.

  • Curtain Gas: 35 psi.

  • Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

  • Collision Gas: Nitrogen.

  • Data Acquisition: Full scan (MS) from m/z 100-500 to identify the precursor ion [M+H]+, followed by product ion scans (MS/MS) of the precursor ion at various collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Workflow for Mass Spectrometry Analysis

G cluster_gcms GC-MS (EI) cluster_lcms LC-MS/MS (ESI) Sample_GC Sample Injection GC_Separation GC Separation Sample_GC->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis_GC Mass Analysis (Full Scan) EI_Ionization->Mass_Analysis_GC GC_Data EI Mass Spectrum Mass_Analysis_GC->GC_Data Sample_LC Sample Injection LC_Separation LC Separation Sample_LC->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Full Scan (Precursor Ion ID) ESI_Ionization->MS1_Scan CID Collision-Induced Dissociation (CID) MS1_Scan->CID MS2_Scan MS2 Product Ion Scan CID->MS2_Scan LC_Data ESI-MS/MS Spectrum MS2_Scan->LC_Data

Caption: General workflow for GC-MS and LC-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of azetidin-3-yl(phenyl)methanone is predicted to be a composite of the characteristic fragmentations of its structural subunits. Under Electron Ionization, the formation of the benzoyl cation (m/z 105) through alpha-cleavage is expected to be a dominant pathway, a feature shared with other aromatic ketones. Fragmentation of the strained azetidine ring is also anticipated, leading to characteristic lower mass ions. In Electrospray Ionization with tandem mass spectrometry, fragmentation of the protonated molecule will likely also yield the prominent benzoyl cation.

This comparative guide, by synthesizing information from well-understood molecular classes, provides a robust framework for the identification and structural confirmation of azetidin-3-yl(phenyl)methanone and related compounds. The provided experimental protocols offer a starting point for empirical validation. As research into this and similar scaffolds progresses, the continued application of mass spectrometry will undoubtedly be a critical tool in advancing our understanding of their chemical properties and potential applications.

References

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • ResearchGate. (2014). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Retrieved from [Link]

  • PubMed. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Retrieved from [Link]

  • ResearchGate. (2025). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Retrieved from [Link]

  • PubMed. (2002). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Retrieved from [Link]

  • R Discovery. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • PubChem. (n.d.). Azetidin-3-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link]

  • PMC. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • ECHA. (n.d.). (azetidin-3-yl)(phenyl)methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). EI‐MS spectra with their fragmentation patterns highlighted for selected Cu and Ag complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Wiley Online Library. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Retrieved from [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Azetidin-3-yl(phenyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Azetidin-3-yl(phenyl)methanone hydrochloride, a compound class of significant interest in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment from potentially hazardous chemical waste. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Assessment & The Precautionary Principle

Azetidin-3-yl(phenyl)methanone hydrochloride belongs to the family of azetidines, which are nitrogen-containing heterocyclic compounds. While a specific, comprehensive toxicological profile for this exact molecule may not be widely published, the precautionary principle dictates that it should be handled as a potentially hazardous substance based on data from structurally related compounds.

Safety Data Sheets (SDS) for similar azetidine derivatives consistently list several hazards, including skin irritation (H315), serious eye damage/irritation (H318/H319), and potential respiratory tract irritation (H335).[1][2][3][4] Some analogues are also classified as harmful if swallowed, in contact with skin, or inhaled.[2][5] Given that many azetidine-based scaffolds are developed for biological activity, the potential for cytotoxic or other pharmacological effects in case of accidental exposure cannot be discounted.[6][7] Therefore, the fundamental principle guiding its disposal is to prevent any release into the environment and to eliminate routes of exposure for all personnel.

Nitrogen heterocyclic compounds are recognized as a class of environmental pollutants that can be toxic and persistent in ecosystems, making proper disposal a critical environmental stewardship responsibility.[8][9][10]

Personnel Protection and Engineering Controls

Before beginning any work that will generate waste, it is imperative to establish a safe working environment. The primary goal is to minimize exposure through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

  • Primary Engineering Control : All handling of Azetidin-3-yl(phenyl)methanone hydrochloride, including weighing, dissolution, and aliquotting for disposal, must be conducted within a certified chemical fume hood. This prevents the inhalation of fine powders or aerosols.[2][11]

  • Personal Protective Equipment (PPE) : The selection of PPE is based on a thorough risk assessment.[11] The table below summarizes the minimum required PPE for various tasks involving this compound.

TaskMinimum Required Personal Protective Equipment (PPE)
Handling Solid Compound 100% Nitrile gloves (double-gloving recommended), safety goggles with side shields, and a lab coat.
Preparing Solutions 100% Nitrile gloves, chemical splash goggles, and a lab coat.
Managing Waste Containers Heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.
Cleaning Spills Task-specific gloves (e.g., butyl rubber), chemical splash goggles or face shield, lab coat or disposable gown, and shoe covers. Respiratory protection may be required for large spills.[5][6]

Step-by-Step Disposal Protocol

The disposal of Azetidin-3-yl(phenyl)methanone hydrochloride must follow the guidelines for hazardous chemical waste as stipulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and analogous international regulations.[12][13] Laboratories in academic institutions may have the option to follow the alternative requirements under 40 CFR, part 262, subpart K.[12][14]

Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[13] Use the following decision workflow to correctly segregate waste streams contaminated with Azetidin-3-yl(phenyl)methanone hydrochloride.

G cluster_waste_types Identify Waste Type cluster_containers Select Appropriate, Labeled Waste Container start Waste Generated (Contaminated with Azetidin-3-yl(phenyl)methanone HCl) solid Unused Solid Compound (e.g., expired reagent) start->solid liquid Liquid Waste (e.g., solutions, mother liquor) start->liquid materials Contaminated Materials (e.g., PPE, weigh paper, wipes) start->materials sharps Contaminated Sharps (e.g., needles, glass pipettes) start->sharps solid_container Solid Hazardous Waste Container solid->solid_container Dispose into liquid_container Liquid Hazardous Waste Container (Compatible material, vented cap) liquid->liquid_container Dispose into materials_container Solid Hazardous Waste Container (Dry Waste) materials->materials_container Dispose into sharps_container Puncture-Proof Sharps Container sharps->sharps_container Dispose into end_node Arrange for Pickup by Licensed Hazardous Waste Contractor solid_container->end_node liquid_container->end_node materials_container->end_node sharps_container->end_node

Caption: Decision workflow for segregating Azetidin-3-yl(phenyl)methanone hydrochloride waste.

Containerization and Labeling
  • Select the Right Container : Use only containers that are compatible with the chemical waste and are in good condition with a secure, leak-proof lid.[13] For liquid waste, ensure the container is not overfilled (max 80% capacity) to allow for vapor expansion.

  • Label Correctly : All waste containers must be labeled with the words "Hazardous Waste."[15] The label must also clearly list all chemical constituents by their full name (no abbreviations) and their approximate concentrations. Affix the label to the container before adding any waste.

Protocol for Unused or Expired Solid Compound

Do not attempt to neutralize or dispose of the solid compound down the drain.

  • Carefully transfer the original container with the unused compound into a secondary containment vessel (e.g., a plastic tub).

  • Label this as "Hazardous Waste" with the full chemical name.

  • Store in a designated satellite accumulation area (SAA) until collection by your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.[15]

Protocol for Contaminated Labware and PPE
  • Gross Decontamination : If possible, rinse non-disposable contaminated glassware with a small amount of a suitable solvent (e.g., ethanol or methanol) to remove gross contamination. This rinse solvent must be collected and disposed of as hazardous liquid waste.

  • Solid Waste : All disposable items such as gloves, weigh boats, paper towels, and bench protectors contaminated with the compound must be placed in a dedicated solid hazardous waste container, clearly labeled as described above.[5]

  • Final Cleaning : After gross decontamination, glassware can typically be washed using standard laboratory procedures.

Spill and Emergency Management

Accidental spills must be managed promptly and safely.[11] All personnel working with this compound must be familiar with their institution's spill response procedures.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE : Wear appropriate PPE as outlined in the table above, including respiratory protection if the spill involves a large amount of powder.

  • Contain the Spill : For a solid spill, gently cover with an absorbent pad to prevent dust from becoming airborne. Do NOT use a dry brush or compressed air.[5] For a liquid spill, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Clean Up : Carefully collect the spilled material and absorbent using spark-proof tools.[16] Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

  • Report : Report the incident to your laboratory supervisor and EH&S department, as required by institutional policy.

Regulatory and Compliance Overview

The management of laboratory chemical waste in the United States is primarily governed by the EPA's RCRA regulations (40 CFR Parts 260-273). These regulations establish the framework for the "cradle-to-grave" management of hazardous waste.[13][15] Key requirements for laboratories (waste generators) include:

  • Hazardous Waste Determination : The generator is responsible for determining if their waste is hazardous.

  • Container Management : Strict rules apply to the types of containers used, their condition, and how they are labeled.[13]

  • Accumulation Time Limits : Depending on the laboratory's generator status (e.g., Small Quantity Generator), there are limits on how long waste can be stored on-site.[15]

  • Manifesting and Disposal : Hazardous waste must be tracked using a uniform hazardous waste manifest and can only be transported and disposed of by licensed contractors at a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]

By following the protocols outlined in this guide, laboratories can ensure they remain in compliance with these critical regulations, fostering a culture of safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA Instruction PUB 8-1.1. Retrieved from [Link]

  • Al-Badrany, K.A., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Medicinal and Chemical Sciences.
  • Wang, Y., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. Environmental Science and Ecotechnology. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Scott, J.S., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Singh, R., et al. (2026).
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Al-Tufail, M., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Toxics. Retrieved from [Link]

  • Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Zhang, Z., et al. (2025).
  • Mohammed, S.A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Padoley, K.V., et al. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource Technology. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • WorkSafe Queensland. (2017). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling Azetidin-3-yl(phenyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel and highly reactive chemical intermediates requires more than just reading a safety data sheet (SDS); it requires a mechanistic understanding of the chemical's behavior to design a self-validating safety protocol.

Azetidin-3-yl(phenyl)methanone hydrochloride (also known as 3-benzoylazetidine hydrochloride, CAS: 1425334-92-4) is a critical building block in drug discovery[1]. Structurally, it combines a strained four-membered azetidine ring with a benzoyl group, stabilized as a hydrochloride salt. While the salt form enhances its stability and aqueous solubility, it also makes the compound prone to forming fine, highly irritating dusts that can easily become airborne.

This guide provides a comprehensive, field-proven operational and safety framework for researchers handling this compound.

Hazard Profiling & Mechanistic Toxicology

To build a robust defense, we must first understand the specific threats posed by the molecule. According to the Globally Harmonized System (GHS) classifications for CAS 1425334-92-4, this compound presents multiple acute hazards[1]:

Hazard ClassGHS CategoryHazard Statement & Mechanistic Cause
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302 + H312 + H332: The compound's lipophilic phenyl ring allows for rapid dermal and mucosal absorption, leading to systemic toxicity if ingested, inhaled, or absorbed through the skin[1].
Skin Irritation Category 2H315: The acidic nature of the hydrochloride salt combined with the reactive amine causes localized protein denaturation and inflammation upon contact[1].
Eye Irritation Category 2AH319: Direct contact with the corneal epithelium causes severe irritation and potential damage due to localized pH changes[1].
Specific Target Organ Toxicity (STOT SE) Category 3H336: Inhalation of fine dusts can lead to central nervous system depression, causing drowsiness or dizziness[1].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix is engineered to create a redundant barrier against the specific exposure routes of Azetidin-3-yl(phenyl)methanone hydrochloride.

PPE CategorySpecificationOperational Justification
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Standard safety glasses leave the orbital cavity exposed to airborne dust. Goggles are mandatory to prevent H319-related corneal damage.
Hand Protection Double-layered Nitrile gloves (min. 0.11 mm thickness).Nitrile provides excellent resistance to amine salts. Double-gloving ensures that if the outer layer is breached during weighing, the inner layer maintains the dermal barrier (H312).
Body Protection Flame-resistant, fully buttoned lab coat and closed-toe shoes.Prevents accumulation of chemical dust on personal clothing, eliminating secondary exposure routes.
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Mitigates the risk of inhaling aerosolized hydrochloride salt dusts (H332, H336).

Standard Operating Procedure: Safe Handling & Solubilization

Trustworthiness in the lab relies on self-validating protocols. By isolating the chemical in a controlled environment, we validate our safety assumptions before exposure can occur.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases (which can liberate the free base of the azetidine, altering its volatility and toxicity profile).

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Amine hydrochloride salts are highly prone to static cling. Anti-static measures prevent the powder from aerosolizing when the container is opened.

  • Don all required PPE (see Matrix).

  • Using a clean, grounded stainless-steel spatula, carefully transfer the required mass.

  • Immediately seal the source container.

Step 3: Solubilization

  • Transfer the pre-weighed powder into a reaction vial.

  • Add the designated solvent (e.g., DMSO, DMF, or water, depending on the assay) slowly down the side of the vial to minimize dust generation.

  • Cap the vial securely before vortexing or sonicating. Never sonicate an open vessel containing this compound.

Emergency Response & Spill Management Plan

In the event of a spill, immediate and methodical action is required to prevent aerosolization and systemic exposure.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the area for at least 15 minutes to allow the HVAC system to clear airborne dust.

  • Upgrade PPE: Responders must wear a P100 respirator, heavy-duty nitrile gloves, and chemical goggles.

  • Containment (Dry Spill): Do NOT sweep the powder, as this generates aerosols. Instead, cover the spill gently with damp paper towels (using water or a dilute mildly acidic solution to keep the compound in its less volatile salt form).

  • Collection: Carefully scoop the damp material using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe down to remove any residual organic traces.

Visual Workflow: Handling & Emergency Response

The following diagram illustrates the logical decision tree for handling Azetidin-3-yl(phenyl)methanone hydrochloride and responding to potential spills.

G Start Start: Protocol Initiation PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Active Fume Hood PPE->FumeHood Handling Anti-static Weighing & Closed-Vessel Solubilization FumeHood->Handling Spill Did a Spill Occur? Handling->Spill Evacuate Evacuate Area & Upgrade PPE Spill->Evacuate Yes Proceed Proceed to Experimental Assay Spill->Proceed No Absorb Cover with Damp Towels (Prevent Aerosolization) Evacuate->Absorb Dispose Collect in HazMat Container & Decontaminate Surface Absorb->Dispose

Caption: Operational workflow for handling Azetidin-3-yl(phenyl)methanone hydrochloride and spill response.

Waste Disposal Plan

Improper disposal of halogenated amine salts can lead to environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, gloves, and spill cleanup materials) must be placed in a solid hazardous waste container labeled explicitly with "Toxic/Irritant Solid Waste - Contains Azetidine Derivatives."

  • Liquid Waste: Aqueous or organic solutions containing this compound must be collected in compatible, clearly labeled liquid hazardous waste carboys. Do not mix with strong acids or oxidizers in the waste stream.

  • Regulatory Compliance: Dispose of all waste through a certified institutional hazardous waste management facility in accordance with local environmental regulations.

References

  • NextSDS Database. "3-benzoylazetidine hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link][1]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Azetidin-3-yl(phenyl)methanone hydrochloride
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Reactant of Route 2
Azetidin-3-yl(phenyl)methanone hydrochloride

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.